Structural Elucidation of N,N-Dimethyl-2-nitrosoaniline: A Technical Guide to NMR Chemical Shifts in Sterically Hindered Nitrosoaromatics
Introduction: The Anomaly of the Ortho-Nitrosoaniline In the landscape of aromatic chemistry, N,N-dimethyl-4-nitrosoaniline is a ubiquitous, highly stable green solid used extensively in dye synthesis. However, its posit...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Anomaly of the Ortho-Nitrosoaniline
In the landscape of aromatic chemistry, N,N-dimethyl-4-nitrosoaniline is a ubiquitous, highly stable green solid used extensively in dye synthesis. However, its positional isomer, N,N-dimethyl-2-nitrosoaniline (CAS: 582314-82-7), is a notoriously elusive and unstable entity. The extreme steric clash between the bulky ortho-dimethylamino (-NMe₂) and nitroso (-NO) groups forces both moieties out of the aromatic plane.
Foundational mechanistic studies on amine nitration have explicitly noted that 2-nitroso-N,N-dialkylanilines appear to be "unknown" and resist standard synthetic isolation due to this profound steric instability ()[1]. Consequently, analyzing the ¹H and ¹³C NMR chemical shifts of this compound requires a predictive framework grounded in deconjugation mechanics, coupled with rigorous, low-temperature experimental protocols to prevent azodioxy dimerization or structural decomposition.
Structural Dynamics & Causality in NMR
As an application scientist, one cannot simply rely on standard empirical databases for sterically compromised molecules. The chemical shifts of N,N-dimethyl-2-nitrosoaniline are governed by two primary causal factors:
Steric Deconjugation (Loss of Resonance): In unhindered anilines, the nitrogen lone pair delocalizes into the aromatic ring, heavily shielding the ortho and para carbons (shifting them upfield to ~112–116 ppm)[2]. In the 2-nitroso isomer, the -NMe₂ group twists orthogonally to the ring to relieve steric strain. The nitrogen assumes more
sp3
character, its lone pair is decoupled from the
π
-system, and the characteristic upfield shielding of the aromatic protons and carbons is completely lost.
Nitroso Magnetic Anisotropy: The -NO group is a powerful electron-withdrawing moiety with a massive anisotropic cone. Studies on substituted nitrosobenzenes demonstrate that when an -NO group is forced out of planarity by bulky ortho substituents, its ¹³C chemical shift behavior deviates significantly, twisting into orthogonality while the C-NO carbon remains highly deshielded ()[3].
Quantitative Data: Predicted NMR Chemical Shifts
Because the pure monomeric state is transient at room temperature, the following tables summarize the expected chemical shifts based on empirical substituent effects and non-planar deconjugation models.
Standard NMR protocols will fail for N,N-dimethyl-2-nitrosoaniline due to rapid azodioxy dimer formation at ambient temperatures. The following step-by-step methodology ensures the capture of the pure monomeric state through a self-validating cryogenic workflow.
Step 1: Inert Sample Preparation
Action: Inside an argon-filled glovebox, dissolve 15 mg of the synthesized compound in 0.6 mL of anhydrous, oxygen-free CD₂Cl₂.
Causality: CD₂Cl₂ is strictly selected over CDCl₃ because CDCl₃ freezes at -63 °C. CD₂Cl₂ remains liquid down to -95 °C, providing a robust thermodynamic buffer for deep-cryogenic acquisitions required to freeze out C-N bond rotations.
Step 2: Probe Equilibration & Calibration
Action: Pre-cool the NMR probe to -40 °C. Calibrate the exact internal temperature using a 100% Methanol NMR standard by measuring the peak separation (
Δδ
) between the CH₃ and OH signals.
Step 3: Thermal Equilibration & Shimming
Action: Insert the sample and allow exactly 10 minutes for thermal equilibration. Lock on the deuterium signal of CD₂Cl₂ and perform gradient shimming (TopShim).
Step 4: ¹H NMR Prescan (The Self-Validation Checkpoint)
Action: Acquire a standard 1D ¹H spectrum (16 scans).
System Validation: This acts as the protocol's internal control. Evaluate the integration of the N-methyl protons. If a secondary set of broad peaks (indicating the trans-azodioxy dimer) exceeds 5% relative abundance, the system invalidates the current state. The operator must lower the temperature to -60 °C and re-run the prescan until the monomeric state is >95% pure.
Step 5: ¹³C NMR Acquisition
Action: Once validated, acquire the ¹³C{¹H} spectrum using a 30° pulse angle (zgpg30). Set the relaxation delay (D1) to 2.0 seconds and accumulate a minimum of 1024 scans.
Causality: A prolonged D1 is mandated because the critical quaternary carbons (C1 and C2) lack attached protons, depriving them of Dipole-Dipole relaxation pathways and Nuclear Overhauser Effect (NOE) enhancements. The 2.0s delay prevents signal saturation.
Step 6: Data Processing
Action: Apply a 1.0 Hz exponential line broadening (LB) before Fourier transformation to maximize the signal-to-noise ratio of the quaternary C-NO and C-NMe₂ carbons.
Workflow Visualization
Figure 1: Self-validating low-temperature NMR workflow for unstable nitrosoaromatics.
References
Title: Evidence for Radical Cations in Linked Mechanisms of N,N-Dialkyl Aromatic Amine Nitration and Nitrosative Dealkylation
Source: Journal of the American Chemical Society
URL: [Link]
Title: 13C NMR Spectroscopic Studies of C-Nitroso Compounds. The Orientation of the Nitroso Group in Substituted Nitrosobenzenes
Source: Canadian Journal of Chemistry
URL: [Link]
Title: N,N-Dimethylaniline (Compound Summary)
Source: National Center for Biotechnology Information (PubChem)
URL: [Link]
An In-depth Technical Guide to the UV-Vis Absorption Spectroscopy of N,N-Dimethyl-2-nitrosoaniline
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the synthesis and ultraviolet-visible (UV-Vis) spectroscopic analysis of N,N-Dimethyl-2-nitrosoan...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the synthesis and ultraviolet-visible (UV-Vis) spectroscopic analysis of N,N-Dimethyl-2-nitrosoaniline. Due to the limited availability of public domain spectral data for this specific isomer, this guide integrates established chemical principles with field-proven methodologies to empower researchers to generate and interpret their own high-quality data. We will delve into a plausible synthetic route, a detailed experimental protocol for UV-Vis analysis, and an expert discussion on the anticipated spectral characteristics based on analogous compounds.
Introduction: The Significance of N,N-Dimethyl-2-nitrosoaniline
N,N-Dimethyl-2-nitrosoaniline is an aromatic organic compound featuring a nitroso group (-N=O) ortho to a dimethylamino group (-N(CH₃)₂). The electronic interplay between the electron-donating dimethylamino group and the electron-withdrawing nitroso group, along with their steric interaction at the ortho positions, is expected to give rise to unique spectroscopic and chemical properties. Aromatic nitroso compounds are of significant interest as versatile synthetic intermediates, potential ligands in coordination chemistry, and molecules of study in toxicology and materials science.
UV-Vis spectroscopy is a fundamental technique for elucidating the electronic structure of such molecules. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivities (ε) provide a characteristic "fingerprint" of a molecule's conjugated system and the electronic transitions within it. For N,N-Dimethyl-2-nitrosoaniline, the UV-Vis spectrum is expected to reveal key information about its π-electron system and the n→π* transitions of the nitroso group, which are highly sensitive to the molecular environment.
Synthesis of N,N-Dimethyl-2-nitrosoaniline: A Proposed Protocol
While a specific, validated procedure for the direct synthesis of N,N-Dimethyl-2-nitrosoaniline is not readily found in widely available literature, a reliable synthesis can be adapted from established methods for related isomers, such as N,N-dimethyl-4-nitrosoaniline. The direct nitrosation of tertiary aromatic amines is a well-established method for preparing para-nitroso-N,N-disubstituted anilines. However, direct ortho-nitrosation can be more challenging due to steric hindrance. An alternative and often more successful approach for ortho-substitution involves the controlled reduction of the corresponding nitro compound.
The following multi-step synthesis is proposed, starting from the commercially available 2-nitro-N,N-dimethylaniline:
Step 1: Selective Reduction of 2-Nitro-N,N-dimethylaniline to N-(2-(Dimethylamino)phenyl)hydroxylamine
This step involves the selective reduction of the nitro group to a hydroxylamine.
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Nitro-N,N-dimethylaniline in a mixture of ethanol and water.
Add a saturated aqueous solution of ammonium chloride.
With vigorous stirring, add activated zinc dust portion-wise to the reaction mixture. The reaction is exothermic and should be controlled by the rate of addition and, if necessary, an ice bath.
After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
Filter the reaction mixture to remove the zinc oxide and any unreacted zinc.
The filtrate containing the hydroxylamine is used directly in the next step.
Step 2: Oxidation of N-(2-(Dimethylamino)phenyl)hydroxylamine to N,N-Dimethyl-2-nitrosoaniline
This step involves the mild oxidation of the hydroxylamine to the nitroso compound.
Materials: Filtrate from Step 1, Iron(III) chloride solution or other mild oxidizing agent (e.g., potassium dichromate in dilute sulfuric acid).
Procedure:
Cool the filtrate from the previous step in an ice bath.
Slowly add a solution of Iron(III) chloride with continuous stirring.
The N,N-Dimethyl-2-nitrosoaniline will precipitate as a solid.
Collect the solid by vacuum filtration and wash with cold water.
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.
Experimental Protocol for UV-Vis Spectroscopic Analysis
The following protocol outlines the steps for obtaining a high-quality UV-Vis absorption spectrum of N,N-Dimethyl-2-nitrosoaniline.
3.1. Instrumentation and Materials
Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 800 nm.
Cuvettes: Matched pair of 1 cm path length quartz cuvettes.
Solvents: Spectroscopic grade solvents of varying polarities (e.g., cyclohexane, ethanol, acetonitrile, dimethyl sulfoxide). The choice of solvent is critical as it can influence the λmax.[1][2]
Analyte: Purified N,N-Dimethyl-2-nitrosoaniline.
3.2. Step-by-Step Procedure
Instrument Preparation: Turn on the spectrophotometer and its light sources (deuterium lamp for UV, tungsten lamp for visible) and allow the instrument to warm up and stabilize as per the manufacturer's instructions.
Sample Preparation:
Prepare a stock solution of N,N-Dimethyl-2-nitrosoaniline of a known concentration (e.g., 1 mg/mL) in the chosen spectroscopic grade solvent.
From the stock solution, prepare a dilution to a concentration that will give an absorbance reading in the optimal range of the instrument (typically 0.2 to 0.8 a.u.). The required concentration will depend on the molar absorptivity of the compound.
Baseline Correction:
Fill both the sample and reference cuvettes with the pure solvent.
Place them in the respective holders in the spectrophotometer.
Perform a baseline scan across the desired wavelength range (e.g., 200-800 nm) to zero the instrument and correct for any absorbance from the solvent and cuvettes.
Sample Measurement:
Empty the sample cuvette and rinse it with a small amount of the analyte solution before filling it with the sample solution.
Place the sample cuvette back into the sample holder.
Perform the absorbance scan over the same wavelength range as the baseline.
Data Analysis:
The resulting spectrum should be a plot of absorbance versus wavelength.
Identify the wavelengths of maximum absorbance (λmax).
Record the absorbance value at each λmax.
If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).
3.3. Experimental Workflow Diagram
Caption: Workflow for UV-Vis Spectroscopic Analysis.
Anticipated UV-Vis Absorption Data and Interpretation
π→π* Transition: A high-intensity band is expected at a lower wavelength, corresponding to a π→π* electronic transition within the aromatic system, which is in conjugation with the nitroso and dimethylamino groups. For comparison, N-nitrosodimethylamine shows a high-intensity band around 230 nm in ethanol.[3] The extended conjugation in an aromatic system would likely shift this to a longer wavelength.
n→π* Transition: A lower intensity band is expected at a longer wavelength (in the visible region), which is characteristic of the n→π* transition of the nitroso group's non-bonding electrons. For N-nitrosodimethylamine, this appears around 345 nm in ethanol.[3] For N,N-dimethyl-4-nitrosoaniline, a prominent absorption is observed around 440 nm.
Given the ortho-substitution in N,N-Dimethyl-2-nitrosoaniline, steric hindrance between the bulky dimethylamino group and the nitroso group may force the nitroso group out of the plane of the benzene ring. This would disrupt the conjugation, likely leading to a hypsochromic (blue) shift in the π→π* transition compared to the para isomer. The n→π* transition is also sensitive to the electronic environment and may show a shift.
Table 1: Predicted UV-Vis Absorption Maxima (λmax) for N,N-Dimethyl-2-nitrosoaniline
Electronic Transition
Predicted λmax Range (nm)
Predicted Molar Absorptivity (ε)
Rationale
π → π
250 - 300
High ( > 10,000 M⁻¹cm⁻¹)
Based on the conjugated aromatic system. The exact position will be solvent-dependent.
n → π
380 - 450
Low to Medium (100 - 1,000 M⁻¹cm⁻¹)
Characteristic of the nitroso group. The position is sensitive to solvent polarity and steric effects. A potential blue shift relative to the para isomer due to steric hindrance is anticipated.
4.1. The Effect of Solvent Polarity
The position of the λmax can be significantly influenced by the polarity of the solvent.
π→π* Transitions: In polar solvents, the excited state is often more polar than the ground state and is therefore stabilized by the polar solvent, leading to a bathochromic (red) shift (shift to longer wavelengths).
n→π* Transitions: The non-bonding electrons in the ground state can interact with polar solvents (especially protic solvents) through hydrogen bonding, which lowers the energy of the ground state more than the excited state. This increases the energy gap for the transition, resulting in a hypsochromic (blue) shift (shift to shorter wavelengths).
By measuring the spectrum of N,N-Dimethyl-2-nitrosoaniline in a series of solvents with increasing polarity (e.g., cyclohexane → ethanol → water), researchers can gain valuable insights into the nature of the electronic transitions.
Conclusion
This technical guide provides a robust framework for the synthesis and UV-Vis spectroscopic characterization of N,N-Dimethyl-2-nitrosoaniline. By following the proposed synthetic route and the detailed experimental protocol for UV-Vis analysis, researchers can generate reliable spectral data. The provided interpretation of the expected spectral features, based on established principles and data from analogous compounds, will aid in the analysis and understanding of the electronic properties of this interesting molecule. The study of solvent effects will further enhance the understanding of the solute-solvent interactions and the nature of the electronic transitions.
References
Piskorz, M., & Urbański, T. (1956). Ultraviolet and Infrared Spectra of Some Nitrosamines. Bulletin de l'Academie Polonaise des Sciences, Classe III, 4, 607-615.
Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. (2020, March 19). Retrieved from [Link]
Teasdale, A., et al. (2023). Approaches and Considerations for the Investigation and Synthesis of N-Nitrosamine Drug Substance-Related Impurities (NDSRIs). Organic Process Research & Development, 27(6), 996-1020.
UV-Vis spectra series of 4-N,N-dimethyl-2-nitro-1,4-benzenediamine-functionalized PVAm. (2019, March). Analytical Methods. Retrieved from [Link]
N,N-Dimethyl-2-nitrosoaniline. PubChem. Retrieved from [Link]
Sharma, B., & Yadav, M. K. (2024). COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. RASĀYAN Journal of Chemistry, 17(3), 752-766.
Kimura, Y., Hamamoto, T., & Terazima, M. (2007). Raman spectroscopic study on the solvation of N,N-dimethyl-p-nitroaniline in room-temperature ionic liquids. The Journal of Physical Chemistry A, 111(30), 7081-7089.
(a) N,N-dimethyl-4-nitrosoaniline (RNO) absorbance reduction at 440 nm... (2025, February). International Journal of Nanomedicine. Retrieved from [Link]
Selective Synthesis of p-Nitrosoaniline by the Reaction of Urea with Nitrobenzene. (2020). INEOS OPEN, 3(2).
Forrester, A. R., & Ogilvy, M. M. (1971). Preparations of C-Nitroso Compounds. Chemical Society Reviews, 1, 355-378.
Abdisa, G. (2021). Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. Science Publishing Group.
The overlap region of the simulated UV–vis absorption spectrum... (n.d.). ResearchGate. Retrieved from [Link]
Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo- Phenyl)Azo)-2-Substituted Thiophene Dyes. (2021). Biointerface Research in Applied Chemistry, 11(1), 7849-7858.
An In-depth Technical Guide to the Mechanism of Aromatic C-Nitrosation: The Case of N,N-Dimethylaniline
This technical guide provides a comprehensive examination of the mechanism behind the formation of nitrosoanilines via the electrophilic nitrosation of N,N-dimethylaniline. While the reaction predominantly yields the par...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides a comprehensive examination of the mechanism behind the formation of nitrosoanilines via the electrophilic nitrosation of N,N-dimethylaniline. While the reaction predominantly yields the para-substituted isomer, N,N-dimethyl-4-nitrosoaniline, this paper will also address the mechanistic considerations and synthetic strategies pertinent to the formation of the ortho isomer, N,N-Dimethyl-2-nitrosoaniline. We will delve into the generation of the active electrophile, the intricacies of the electrophilic aromatic substitution pathway, kinetic and thermodynamic influences, and detailed experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking a deep, field-proven understanding of this classic yet nuanced transformation.
Introduction: The Significance of Aromatic Nitrosation
Aromatic nitroso compounds are pivotal intermediates in organic synthesis, serving as precursors for dyes, pharmaceuticals, and various specialty chemicals. The nitrosation of highly activated aromatic systems, such as tertiary anilines and phenols, is a fundamental electrophilic aromatic substitution (EAS) reaction.[1][2] N,N-dimethylaniline is a classic substrate for this transformation due to the powerful electron-donating and activating nature of the dimethylamino group.[3][4] Understanding the mechanism of its nitrosation is crucial for controlling product selectivity and optimizing reaction conditions.
The core reaction involves the substitution of a hydrogen atom on the aromatic ring with a nitroso group (-NO). This process is governed by the generation of a suitable electrophile and the inherent electronic properties of the aromatic substrate.
The Core Mechanism: An Electrophilic Aromatic Substitution Cascade
The C-nitrosation of N,N-dimethylaniline is a multi-step process that follows the general mechanism of electrophilic aromatic substitution. The key stages are the formation of the electrophile, the nucleophilic attack by the aromatic ring, and the subsequent restoration of aromaticity.
Generation of the Active Electrophile: The Nitrosonium Ion (NO⁺)
The primary nitrosating agent in acidic media is the nitrosonium ion (NO⁺).[5] This potent electrophile is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[5][6]
The process begins with the protonation of nitrous acid (formed from NaNO₂ and H⁺) to yield a protonated nitrous acid, which then loses a molecule of water to form the nitrosonium ion.
The nitrosonium ion is a relatively weak electrophile compared to the nitronium ion (NO₂⁺) involved in nitration.[2] Consequently, C-nitrosation reactions are generally limited to highly activated aromatic rings, such as those found in phenols and tertiary aromatic amines like N,N-dimethylaniline.[1]
dot
Caption: Figure 1: Generation of the Nitrosonium Ion (NO⁺)
Electrophilic Attack and Formation of the Wheland Intermediate
The dimethylamino group (-NMe₂) is a powerful activating group, donating electron density into the benzene ring through resonance. This increases the nucleophilicity of the ring, particularly at the ortho and para positions, making it susceptible to attack by the electrophilic nitrosonium ion.[3][4]
The reaction proceeds via the formation of a transient carbocation intermediate, known as a Wheland intermediate or sigma (σ) complex.[7] The attack predominantly occurs at the para position due to reduced steric hindrance compared to the ortho positions, which are flanked by the bulky dimethylamino group.
dot
Caption: Figure 2: Mechanism of para-Nitrosation
Deprotonation and Re-aromatization
The final step in the EAS mechanism is the rapid removal of a proton from the carbon atom bearing the newly attached nitroso group. A weak base in the medium, such as water or the chloride ion, abstracts the proton, restoring the aromaticity of the ring and yielding the final product, which is typically protonated on the amine nitrogen under the acidic reaction conditions, forming N,N-dimethyl-4-nitrosoaniline hydrochloride.[8][9]
Factors Influencing Reactivity and Selectivity
Acidity (pH)
The pH of the reaction medium is a critical parameter. While acid is required to generate the nitrosonium ion, excessively strong acidic conditions can be counterproductive. In highly acidic solutions, the lone pair of electrons on the nitrogen of the dimethylamino group becomes protonated, forming the N,N-dimethylanilinium ion (-N⁺HMe₂).[10] This protonated group is strongly deactivating and meta-directing due to its powerful electron-withdrawing inductive effect.[10][11] This effect is more commonly observed in nitration reactions with nitric/sulfuric acid mixtures but underscores the importance of controlling acidity to maintain the activating character of the amine.
Temperature
The reaction is typically conducted at low temperatures (0-10°C).[9] This is for two primary reasons:
Stability of Nitrous Acid: Nitrous acid is unstable and decomposes at higher temperatures.[6]
Control of Side Reactions: Lower temperatures help to minimize potential side reactions and decomposition of the product.
The Challenge of Ortho-Substitution
Direct C-nitrosation of N,N-dimethylaniline overwhelmingly yields the para isomer. Formation of N,N-Dimethyl-2-nitrosoaniline is sterically hindered by the -NMe₂ group. Achieving significant yields of the ortho product requires a more elaborate synthetic strategy, which typically involves:
Protection of the Amino Group: The highly activating amino group is first protected, for example, through acetylation to form an acetanilide. This moderates its reactivity.[11][12]
Blocking the Para Position: The para position is blocked with a reversible group, such as a sulfonic acid group (-SO₃H).[12]
Directed Nitrosation/Nitration: With the para position blocked, electrophilic substitution is directed to the ortho position.
Deprotection: The blocking and protecting groups are subsequently removed to yield the desired ortho-substituted product.[12]
dot
Caption: Figure 3: Strategic Workflow for Ortho-Isomer Synthesis
Quantitative Data Summary
The following table summarizes typical reaction parameters for the nitrosation of N,N-dimethylaniline, focusing on the synthesis of the predominant para isomer.
Ensures stability of nitrous acid and minimizes side reactions.[9]
Primary Product
N,N-dimethyl-4-nitrosoaniline
Para-substitution is electronically and sterically favored.
Typical Yield
~87% (for hydrochloride salt)
High efficiency due to the activated substrate.[9]
Experimental Protocols
The following protocols are provided for illustrative purposes and should be performed with appropriate safety precautions in a certified laboratory environment.
Protocol for the Synthesis of N,N-Dimethyl-4-nitrosoaniline Hydrochloride
This protocol is adapted from established laboratory procedures for the synthesis of the para isomer.[9]
Materials:
N,N-dimethylaniline (5.0 g)
Concentrated Hydrochloric Acid (25 mL)
Sodium Nitrite (3.0 g)
Deionized Water
Ice
Procedure:
In a 100 mL beaker, dissolve 5.0 g of N,N-dimethylaniline in 25 mL of concentrated hydrochloric acid.
Cool the mixture in an ice bath, adding crushed ice directly to the mixture until the temperature is below 5°C. The solution may become thick with the precipitate of N,N-dimethylaniline hydrochloride.
Prepare a solution of 3.0 g of sodium nitrite in a minimal amount of cold water (approx. 8-10 mL).
Slowly add the sodium nitrite solution dropwise to the cold, stirred aniline solution. Maintain the temperature below 10°C throughout the addition using the ice bath.
Upon addition, the yellow hydrochloride salt of N,N-dimethyl-4-nitrosoaniline will precipitate.
After the addition is complete, allow the mixture to stand in the ice bath for 15-20 minutes to ensure complete precipitation.
Collect the solid product by vacuum filtration using a Büchner funnel.
Wash the filter cake with a small amount of ice-cold dilute hydrochloric acid to remove unreacted starting materials.
Dry the product. The resulting N,N-dimethyl-4-nitrosoaniline hydrochloride appears as yellow needles.
Conceptual Protocol for the Synthesis of N,N-Dimethyl-2-nitrosoaniline
This protocol outlines the strategic steps required to synthesize the ortho isomer, based on the workflow described in Figure 3.[12] Each step would require specific optimization.
Protection: React N,N-dimethylaniline with acetic anhydride to form N-acetyl-N-methylaniline. This moderates the activating strength of the nitrogen.
Blocking: Treat the resulting acetanilide with fuming sulfuric acid (oleum) to introduce a sulfonic acid group at the para position, yielding 4-sulfo-N-acetyl-N-methylaniline.
Nitrosation: Perform the nitrosation reaction as described in Protocol 5.1 on the blocked intermediate. The electrophilic attack is now directed to the open ortho position.
Hydrolysis: Heat the resulting 2-nitroso-4-sulfo-N-acetyl-N-methylaniline in dilute aqueous acid to hydrolyze both the sulfonic acid group and the acetyl protecting group, yielding the final product, N,N-Dimethyl-2-nitrosoaniline.
Conclusion
The formation of N,N-Dimethyl-nitrosoaniline via nitrosation is a classic example of electrophilic aromatic substitution on a highly activated substrate. The reaction mechanism is well-understood, proceeding through the in situ generation of the nitrosonium ion (NO⁺) which then attacks the electron-rich aromatic ring. While the reaction is highly selective for the para position due to steric and electronic factors, the synthesis of the ortho isomer is achievable through a strategic application of protecting and blocking groups. A thorough understanding of the underlying mechanism and the factors influencing the reaction, such as acidity and temperature, is essential for any researcher or professional aiming to control the outcome of this important synthetic transformation.
References
Underappreciated and Complex Role of Nitrous Acid in Aromatic Nitration under Mild Environmental Conditions: The Case of Activated Methoxyphenols. ACS Publications. Available at: [Link]
The nitration of the NN-dimethylanilinium ion. A new mechanism for catalysis by nitrous acid. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
Para-nitrosation of N, N -dimethylaniline (C-nitrosation) is believed to take place through... Filo. Available at: [Link]
Nitrosation of N,N-dimethylaniline and nitration of benzene in molten salts. ResearchGate. Available at: [Link]
Reaction of Amines with Nitrous Acid. MSU Chemistry. Available at: [Link]
Introduction of the nitro group into aromatic systems. ResearchGate. Available at: [Link]
Reactions of Aniline. Chemistry Steps. Available at: [Link]
Electrophilic Substitution Reaction of Anilines. BYJU'S. Available at: [Link]
Nitrosation and nitrosylation. Wikipedia. Available at: [Link]
Electrophilic substitution (case aniline): Nitration. YouTube. Available at: [Link]
Reaction of Amines with Nitrous Acid. Chemistry LibreTexts. Available at: [Link]
Nitration of NN-Dimethylanilinium Ion. Evidence for a New Reaction Path in Nitrous Acid-catalysed Nitrations. RSC Publishing. Available at: [Link]
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
Why does nitration of N,N-dimethylaniline occur at the meta position? Chemistry Stack Exchange. Available at: [Link]
m-NITRODIMETHYLANILINE. Organic Syntheses Procedure. Available at: [Link]
NDMA and Beyond: A Biased Kinetic Model to Assess Nitrosation Risk in Solid Drug Products. FDA. Available at: [Link]
Kinetics of dimethylamine nitrosation in relation to nitrosamine carcinogenesis. Semantic Scholar. Available at: [Link]
Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. StuDocu. Available at: [Link]
N,N-Dimethyl-2-nitrosoaniline exact mass and molecular weight
An In-Depth Technical Guide on the Core Concepts of Exact Mass and Molecular Weight for N,N-Dimethyl-2-nitrosoaniline Abstract N,N-Dimethyl-2-nitrosoaniline belongs to the N-nitrosamine class of compounds, a group of sig...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide on the Core Concepts of Exact Mass and Molecular Weight for N,N-Dimethyl-2-nitrosoaniline
Abstract
N,N-Dimethyl-2-nitrosoaniline belongs to the N-nitrosamine class of compounds, a group of significant interest to researchers, scientists, and drug development professionals due to their potential as process impurities or degradation products with possible mutagenic properties.[1][2] Accurate identification and characterization of such molecules are paramount. This technical guide provides an in-depth exploration of two fundamental, yet often confused, chemical concepts—molecular weight and exact mass—as they apply to N,N-Dimethyl-2-nitrosoaniline. We will dissect the theoretical underpinnings of these values, detail the authoritative analytical techniques for their experimental determination, and provide validated protocols to empower researchers in their analytical endeavors. This guide is structured to deliver not just data, but a comprehensive understanding of the causality behind the analytical choices, ensuring scientific integrity and trustworthy results.
Core Chemical Identifiers and Physicochemical Properties
Before delving into mass analysis, it is crucial to establish the identity of the target analyte. N,N-Dimethyl-2-nitrosoaniline is an aromatic organic compound with the following key identifiers:
Understanding these foundational properties is the first step in any analytical workflow.
Molecular Weight vs. Exact Mass: A Critical Distinction
The terms "molecular weight" and "exact mass" are frequently used interchangeably, but they represent distinct concepts with different applications, particularly in the context of modern analytical chemistry.
Molecular Weight (Average Molecular Mass)
Molecular weight is the weighted average mass of a molecule's constituent atoms based on the natural isotopic abundance of each element.[4] For instance, carbon exists primarily as ¹²C, but also as ¹³C (~1.1% abundance). The atomic weight of carbon (12.011 amu) reflects this natural distribution.
Calculation: It is calculated by summing the standard atomic weights of all atoms in the molecular formula.
Application: This value is indispensable for gravimetric analysis and stoichiometry, such as preparing solutions of a specific molarity or calculating reaction yields. It deals with macroscopic quantities where isotopic distribution averages out.
Exact mass is the mass of a molecule calculated using the mass of the most abundant, stable isotope of each constituent element (e.g., ¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁴N = 14.003074 Da, and ¹⁶O = 15.994915 Da).[3]
Calculation: It is a summation of the precise masses of the specific isotopes in a single molecule.
Application: This value is of paramount importance in mass spectrometry, especially high-resolution mass spectrometry (HRMS). An HRMS instrument can resolve ions with very small mass differences, allowing for the experimental measurement of a molecule's mass with high precision. This measured exact mass is then used to deduce the elemental composition, providing a high degree of confidence in the identification of an unknown compound.
Calculated mass using the most abundant isotope of each element. Used for high-resolution mass spectrometry to confirm elemental composition.
Experimental Determination by Mass Spectrometry
Mass spectrometry is the definitive technique for determining the mass of a molecule. The choice of instrument and method dictates whether one measures a nominal mass (integer mass), a low-resolution mass, or a high-resolution exact mass.
Caption: High-Resolution Mass Spectrometry (HRMS) Workflow.
Protocol: Exact Mass Determination by LC-HRMS
Rationale: Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the gold standard for identifying and quantifying trace-level impurities like nitrosamines in complex matrices, such as active pharmaceutical ingredients (APIs).[1][5] The chromatographic separation resolves the analyte from other components, while the HRMS provides a highly accurate mass measurement, enabling unambiguous confirmation of the elemental formula.
Methodology:
Standard and Sample Preparation:
Prepare a 1000 µg/mL stock solution of N,N-Dimethyl-2-nitrosoaniline reference standard in methanol.
From the stock solution, perform serial dilutions in a suitable solvent (e.g., 50:50 water:methanol) to create calibration standards ranging from approximately 1 ng/mL to 500 ng/mL.
Prepare unknown samples by dissolving them in the same solvent to a known concentration, ensuring the expected analyte concentration falls within the calibration range.
Instrumentation and Conditions:
UHPLC System: A system capable of high-pressure gradient elution (e.g., Thermo Scientific™ UltiMate™ 3000).[5]
Column: A reversed-phase C18 column (e.g., Hypersil GOLD™ C18, 1.9 µm, 100 × 2.1 mm) is suitable for retaining and separating polar aromatic compounds.[5]
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Methanol + 0.1% Formic Acid.
Gradient Elution: A typical gradient might start at 5-10% B, ramp to 95% B over 5-7 minutes, hold for 2 minutes, and then re-equilibrate. This must be optimized to ensure separation from any isomers or related impurities.
Process the acquired data using appropriate software (e.g., Thermo Xcalibur).
Extract the ion chromatogram for the theoretical exact mass of the protonated molecule [M+H]⁺, which is C₈H₁₁N₂O⁺, m/z 151.0866.
Determine the mass of the observed peak at the correct retention time.
Calculate the mass error in parts-per-million (ppm): ppm error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10⁶.
Trustworthiness: A mass error of < 5 ppm is considered a standard for confirming the elemental composition and thus validating the identity of the analyte.
Synthetic Considerations
Understanding the potential formation pathways of N,N-Dimethyl-2-nitrosoaniline is critical for professionals in drug development who need to control impurities. The direct ortho-nitrosation of N,N-dimethylaniline is challenging due to the activating nature of the dimethylamino group, which strongly directs electrophiles to the para position.
A plausible synthetic strategy, inferred from established organic chemistry principles for related compounds, would involve a multi-step sequence to ensure the desired regioselectivity.[7]
Caption: Logical workflow for regioselective synthesis.
This approach highlights that the formation of this specific isomer is not trivial and would likely arise from a specific sequence of chemical reactions rather than as a random byproduct, which is a key insight for process chemistry and impurity sourcing.
Conclusion
For scientists and researchers, a precise understanding of the distinction between molecular weight (150.18 g/mol ) and exact mass (150.079312947 Da) of N,N-Dimethyl-2-nitrosoaniline is fundamental to the integrity of their work. While molecular weight governs macroscopic and stoichiometric calculations, the exact mass is the key to unlocking the molecule's elemental composition through high-resolution mass spectrometry. The LC-HRMS protocol detailed in this guide provides a self-validating system for the unambiguous identification of this compound, a critical capability in regulated environments like drug development where the control of potentially mutagenic impurities is non-negotiable.
Title: N,2-dimethyl-N-nitrosoaniline — Chemical Substance Information
Source: NextSDS
URL: [Link]
Title: Chemical Properties of N,N-dimethyl-2-nitroaniline (CAS 610-17-3)
Source: Cheméo
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Title: Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices
Source: PMC (National Center for Biotechnology Information)
URL: [Link]
Title: N,N-DIMETHYL-2-NITROANILINE — Chemical Substance Information
Source: NextSDS
URL: [Link]
Title: Challenges and winning strategies to develop an analytical method for Nitrosamines
Source: Aurigene Pharmaceutical Services
URL: [Link]
Title: Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument
Source: Royal Society of Chemistry
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Title: Method of preparing p-nitrosoaniline derivatives
Source: Google Patents
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Title: Non‐Conventional Methodologies for the Synthesis of N‐Nitrosamines
Source: ORCA - Cardiff University
URL: [Link]
Introduction: The Dichotomy of Reactivity and Stability in ortho-Nitrosoanilines
An In-Depth Technical Guide to the Thermodynamic Stability of Ortho-Nitrosoaniline Derivatives In the landscape of pharmaceutical intermediates and synthetic chemistry, ortho-nitrosoaniline derivatives represent a class...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Thermodynamic Stability of Ortho-Nitrosoaniline Derivatives
In the landscape of pharmaceutical intermediates and synthetic chemistry, ortho-nitrosoaniline derivatives represent a class of molecules with significant potential. Their unique electronic and structural features, arising from the juxtaposition of an electron-donating amino group and an electron-withdrawing nitroso group, make them valuable precursors for the synthesis of various heterocyclic compounds, dyes, and biarylamines.[1][2] However, this inherent reactivity also presents a formidable challenge: a pronounced thermodynamic instability that can complicate their synthesis, storage, and application.[3][4] Many aromatic C-nitroso compounds are elusive, with a tendency to dimerize, isomerize, or decompose under various conditions.[3][5]
This technical guide, intended for researchers, scientists, and drug development professionals, moves beyond a simple recitation of facts. It serves as a deep dive into the core principles governing the thermodynamic stability of ortho-nitrosoaniline derivatives. We will dissect the crucial tautomeric equilibrium that lies at the heart of their behavior, explore the intricate interplay of substituent effects, and provide robust, field-proven experimental frameworks for quantifying their stability. The objective is to equip the reader with the expert knowledge required to predict, control, and harness the reactivity of these versatile yet delicate molecules.
The Core Principle: The Nitroso-Quinone Monooxime Tautomeric Equilibrium
The chemical identity and stability of ortho-nitrosoanilines are not defined by a single static structure but by a dynamic equilibrium between two tautomeric forms: the aromatic ortho-nitrosoaniline and the non-aromatic ortho-benzoquinone-monooxime-imine.[6][7] This equilibrium is the single most important factor dictating the compound's properties and fate.
The ortho-Nitrosoaniline Form: An aromatic structure characterized by a nitroso group (-N=O) ortho to the amino group (-NH2) on the benzene ring.[8]
The ortho-Benzoquinone-monooxime-imine Form: A non-aromatic, quinonoid structure formed by the migration of a proton from the amino group to the nitroso oxygen. This form is often referred to simply as the quinone-monooxime tautomer.
While the loss of aromaticity in the quinonoid form would suggest a thermodynamic penalty, for many related nitrosophenol systems, the quinone-monooxime form is surprisingly stable and often predominates.[6][9] This is attributed to two key factors: the quinonoid structure retains a significant portion of π-electron stabilization, and the dissociable proton is often more tightly bound to the oxime function than to the phenolic oxygen (or, in our case, the amino nitrogen).[6] The precise position of this equilibrium for ortho-nitrosoaniline derivatives is highly sensitive to the electronic and environmental factors discussed below.
Caption: The central tautomeric equilibrium in ortho-nitrosoaniline.
The overall stability of an ortho-nitrosoaniline derivative is a function of both the position of the tautomeric equilibrium (Keq) and the kinetic barriers to irreversible decomposition pathways.
Tautomeric Equilibrium (Keq)
The equilibrium constant, Keq = [Quinone-monooxime] / [Nitrosoaniline], is determined by the difference in Gibbs free energy (ΔG°) between the two tautomers. While specific thermodynamic data for ortho-nitrosoaniline tautomerism is scarce in the literature, insights from computational studies on related systems, such as nitrosonaphthols, show that the energy difference between tautomers can be small (e.g., 2-6 kcal/mol), allowing for the presence of both species in solution.[9][10]
Decomposition Pathways
Ortho-nitrosoaniline derivatives are susceptible to several decomposition pathways, the prevalence of which depends on the specific molecular structure and external conditions.[8]
Denitrosation: Particularly under acidic conditions, N-nitroso compounds can undergo protonation followed by cleavage of the N-N bond, releasing the parent amine and a nitrosyl species.[8][11]
Oxidation: The electron-rich aromatic ring and the nitroso group are susceptible to oxidation, which can be exacerbated by atmospheric oxygen and light.[1][4]
Reduction: The nitroso group can be reduced to the corresponding o-phenylenediamine.[8]
Dimerization: A common pathway for aromatic C-nitroso compounds is the formation of azodioxy dimers. This process involves one monomer acting as a nucleophile and the other as an electrophile.[3][5] The dimerization is often reversible, with dimers dissociating into monomers upon dissolution or gentle heating.[5]
Influence of Molecular Architecture: Substituent Effects
The electronic nature of substituents on the aromatic ring profoundly impacts the thermodynamic stability by altering the position of the tautomeric equilibrium and the rates of decomposition. The principles of the Hammett equation, which describes a linear free-energy relationship for substituted aromatic compounds, provide a powerful framework for predicting these effects.[12]
Table 1: Predicted Substituent Effects on the Stability of ortho-Nitrosoaniline Derivatives
Substituent Type
Position
Predicted Effect on Nitroso Tautomer Stability
Predicted Effect on Overall Stability
Rationale
Electron-Donating Groups (EDG) (-OCH₃, -CH₃, -NR₂)
para to -NH₂
Stabilizing
Decreasing
EDGs increase electron density on the amino nitrogen, strengthening the N-H bond and disfavoring proton transfer to the nitroso group. However, they make the ring more susceptible to oxidative decomposition.[3]
Electron-Withdrawing Groups (EWG) (-NO₂, -CN, -CF₃)
para to -NH₂
Destabilizing
Increasing
EWGs decrease electron density on the amino nitrogen, making the proton more acidic and facilitating the tautomeric shift to the quinone-monooxime form. They also deactivate the ring towards electrophilic attack and oxidation, thus enhancing kinetic stability.[13]
Electron-Withdrawing Groups (EWG) (-NO₂, -Cl)
para to -NO
Stabilizing
Increasing
EWGs in this position withdraw electron density from the nitroso group, making it less nucleophilic and potentially hindering decomposition pathways that involve this group.[11]
Causality in Substituent Effects:
A positive Hammett ρ (rho) value for a reaction indicates the buildup of negative charge in the transition state, a process favored by EWGs. Conversely, a negative ρ value signifies the buildup of positive charge, favored by EDGs.[12][14] For the acid-catalyzed denitrosation of related N-nitroso compounds, positive ρ values (e.g., 0.7 to 1.0) have been observed, indicating that EWGs on the aryl ring accelerate decomposition by stabilizing the transition state.[11] Therefore, for overall stability against decomposition, EWGs that deactivate the ring are generally favorable.
Impact of the Chemical Environment
The stability of ortho-nitrosoaniline derivatives is not an intrinsic property but is heavily modulated by the surrounding environment.
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly shift the tautomeric equilibrium.[9] Polar, protic solvents may stabilize the more polar quinone-monooxime tautomer through hydrogen bonding.[15] Computational studies on related systems have shown that increasing solvent polarity can decrease the tautomerization barrier.[10]
pH-Dependent Stability: The stability of N-nitroso compounds is highly pH-dependent.[8] They are generally most stable in neutral or slightly alkaline conditions. In acidic solutions (pH < 5), the rate of denitrosation increases significantly due to protonation of the nitroso group.[8][16] The decomposition of some related nitrosamines has been shown to follow first-order kinetics with respect to both the substrate and H⁺ concentration.[11]
Thermal Stability: Ortho-nitrosoanilines are expected to be sensitive to heat.[8] Thermal decomposition often involves complex, multi-stage mechanisms, including the cleavage of N-NO and C-NO₂ bonds, leading to the release of gaseous products like NO, N₂O, and CO₂.[17][18] The thermal stability of related N-nitrosamides is highly dependent on the substituents on the aromatic amine.[19]
Photochemical Stability: Aromatic nitroso compounds are known to be light-sensitive.[5][8] Irradiation with UV light can promote the dissociation of dimers into their colored monomers and can also lead to irreversible decomposition.[1][5] The primary photochemical process often involves N-N bond fission.[8] Therefore, synthesis and storage should be performed with protection from light.
Framework for Stability Assessment: Experimental Protocols
A comprehensive evaluation of thermodynamic stability requires a multi-faceted approach, combining spectroscopic and thermal analysis techniques. The following protocols are designed as self-validating systems, providing a robust framework for quantitative analysis.
Caption: Experimental workflow for assessing the stability of ortho-nitrosoaniline derivatives.
Protocol 6.1: Quantification of Tautomeric Equilibrium by ¹H NMR Spectroscopy
Rationale: The proton chemical shifts, particularly for the N-H and aromatic protons, are typically distinct for each tautomer. The ratio of the integrals for these unique signals provides a direct measure of the molar ratio of the tautomers at equilibrium.
Methodology:
Sample Preparation: Accurately prepare a solution of the ortho-nitrosoaniline derivative (e.g., 5-10 mg) in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, CD₃CN) in a high-quality NMR tube.
Equilibration: Allow the solution to equilibrate at a controlled temperature (e.g., 298 K) for a sufficient period (e.g., 1 hour) to ensure the tautomeric equilibrium is reached.
Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated to allow for full relaxation and accurate integration. Acquire a sufficient number of scans for a good signal-to-noise ratio.
Data Analysis:
Identify well-resolved, non-overlapping signals unique to the nitroso and quinone-monooxime tautomers.
Carefully integrate these characteristic signals.
Calculate the molar ratio of the tautomers from the normalized integral ratio.
Calculate the equilibrium constant: Keq = [Quinone-monooxime] / [Nitrosoaniline].
Validation: Repeat the experiment at a different concentration to ensure Keq is independent of concentration. Perform the measurement at different temperatures to determine ΔH° and ΔS° from a van 't Hoff plot (ln(Keq) vs. 1/T).
Protocol 6.2: Thermal Stability Assessment by TGA/DSC
Rationale: Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, identifying the onset of decomposition. Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions, indicating whether decomposition is endothermic or exothermic.[8][20]
Methodology:
Instrumentation: Use a calibrated TGA and DSC instrument.
Sample Preparation: Accurately weigh a small amount of the purified solid sample (e.g., 2-5 mg) into an appropriate TGA or DSC pan.
TGA Procedure:
Place the pan in the TGA furnace.
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert decomposition, air for oxidative decomposition).
Record the weight loss versus temperature. The onset temperature of the major weight loss step is taken as the decomposition temperature (Td).
DSC Procedure:
Place the sealed pan in the DSC cell.
Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range encompassing the melting and decomposition events.
Record the heat flow. The resulting thermogram will show endothermic peaks for melting and endo- or exothermic peaks for decomposition.
Data Analysis: Determine the onset temperatures and peak maxima for all thermal events. For more advanced kinetic analysis, the experiment can be repeated at multiple heating rates (e.g., 5, 10, 15, 20 °C/min) to calculate activation energies using models like the Coats-Redfern method.[20]
Protocol 6.3: Kinetic Stability Assessment by Stability-Indicating HPLC
Rationale: A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for the quantification of its disappearance over time under various stress conditions.
Methodology:
Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column) that achieves baseline separation of the ortho-nitrosoaniline derivative from its potential degradants (e.g., the corresponding o-phenylenediamine and o-nitroaniline). Use a photodiode array (PDA) detector to monitor peak purity.
Forced Degradation Study:
Prepare solutions of the compound in various buffers (e.g., pH 2, 7, 9).
Expose these solutions to stress conditions: elevated temperature (e.g., 60 °C), acid/base hydrolysis, oxidation (e.g., H₂O₂), and photolysis (e.g., ICH-compliant light exposure).
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, quench the reaction if necessary, and inject it into the HPLC system.
Data Analysis:
Calculate the percentage of the parent compound remaining at each time point.
Plot the natural logarithm of the concentration (ln[A]) versus time. If the plot is linear, the degradation follows first-order kinetics.
The rate constant (k) is the negative of the slope. The half-life (t½) can be calculated as 0.693/k.
Computational Insights into Stability
Modern computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the relative stabilities of tautomers and exploring reaction pathways.[21][22][23] By calculating the electronic energies of the optimized geometries of the nitroso and quinone-monooxime forms, the tautomeric equilibrium constant can be estimated.[24] Furthermore, transition state theory calculations can elucidate the energy barriers for tautomerization and decomposition, providing mechanistic insights that are often difficult to obtain experimentally. Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated to predict the influence of different solvents on stability.[25][26]
Conclusion: A Synthesis of Principles for Drug Development
The thermodynamic stability of ortho-nitrosoaniline derivatives is not a singular property but a complex interplay of tautomeric equilibrium, molecular architecture, and environmental conditions. A thorough understanding of these factors is paramount for their successful application in drug development and organic synthesis. The quinone-monooxime tautomer is a central, often dominant, species that must be considered in any analysis. Stability is generally enhanced by electron-withdrawing substituents that deactivate the aromatic ring and by maintaining neutral pH, low temperatures, and protection from light. By employing the systematic experimental and computational frameworks outlined in this guide, researchers can effectively characterize, predict, and control the stability of these reactive intermediates, thereby unlocking their full synthetic potential.
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Elucidating the Mass Spectrometry Fragmentation Pathways of N,N-Dimethyl-2-nitrosoaniline: A Mechanistic and Analytical Guide
Executive Summary The structural elucidation of substituted nitrosoanilines is a critical analytical requirement in pharmaceutical impurity profiling, toxicology, and materials science. N,N-Dimethyl-2-nitrosoaniline (C₈H...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The structural elucidation of substituted nitrosoanilines is a critical analytical requirement in pharmaceutical impurity profiling, toxicology, and materials science. N,N-Dimethyl-2-nitrosoaniline (C₈H₁₀N₂O, nominal mass 150 Da) presents a unique analytical profile compared to its para-substituted isomer[1][2]. As a Senior Application Scientist, I have designed this whitepaper to dissect the mass spectrometry (MS) fragmentation mechanisms of this compound. By understanding the thermodynamic and spatial causality behind its fragmentation—specifically the classic "ortho effect"—researchers can build robust, self-validating LC-MS/MS and GC-MS workflows for unambiguous isomer differentiation.
Mechanistic Causality: The "Ortho Effect" in Electron Ionization (EI)
In mass spectrometry, positional isomers often yield nearly identical fragmentation patterns, making differentiation challenging. However, N,N-Dimethyl-2-nitrosoaniline is a textbook exception due to proximity-driven intramolecular reactions[3].
When subjected to Electron Ionization (EI), the molecule forms a radical cation
[M]+∙
at m/z 150. The spatial proximity of the ortho-nitroso oxygen to the hydrogen atoms of the N,N-dimethyl group facilitates a highly specific rearrangement[4].
The OH• Expulsion Pathway
Hydrogen Abstraction: The oxygen atom of the nitroso group abstracts a hydrogen atom from one of the adjacent N-methyl groups via a sterically favored six-membered cyclic transition state.
Radical Cleavage: This rearrangement drives the expulsion of a hydroxyl radical (OH•, 17 Da), generating a highly stable, heterocyclic even-electron cation at m/z 133.
Causality & Diagnostic Value: Because this six-membered transition state is physically impossible in N,N-dimethyl-4-nitrosoaniline (the para isomer), the m/z 133 peak serves as a definitive, diagnostic marker for the ortho configuration.
Competing Cleavage Pathways
Parallel to the ortho effect, the molecular ion undergoes direct homolytic cleavage of the relatively weak C–N(O) bond. This results in the loss of a nitric oxide radical (NO•, 30 Da), yielding an abundant fragment at m/z 120[5]. Subsequent high-energy dissociation of the m/z 120 ion leads to the loss of a methyl radical (CH₃•) to form m/z 105, followed by the expulsion of HCN to yield the m/z 78 phenyl cation.
Caption: Primary EI-MS fragmentation pathways of N,N-Dimethyl-2-nitrosoaniline highlighting the ortho effect.
Quantitative Data Summary
The following table synthesizes the expected quantitative mass-to-charge (m/z) data for the primary fragments of N,N-Dimethyl-2-nitrosoaniline under standard 70 eV EI conditions.
Precursor Ion (m/z)
Product Ion (m/z)
Mass Loss (Da)
Neutral Loss
Structural Assignment & Mechanistic Causality
150.08
133.08
17.00
OH•
Diagnostic: Ortho-effect driven cyclization; unique to the 2-nitroso isomer.
150.08
120.08
30.00
NO•
Cleavage of the nitroso group; common to all nitrosoaromatics.
120.08
105.06
15.02
CH₃•
N-demethylation of the [M-NO]⁺ intermediate.
105.06
78.05
27.01
HCN
High-energy aromatic ring opening and fragmentation.
While EI-MS provides classic library spectra, modern pharmaceutical analysis relies on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI). In ESI positive mode, the compound forms a protonated molecule
[M+H]+
at m/z 151.08.
To ensure absolute trustworthiness and scientific integrity, the following protocol incorporates a self-validating feedback loop using isotopic internal standards and collision energy (CE) ramping.
Action: Spike the sample matrix with a stable isotope-labeled analog (e.g., ¹³C₆-N,N-dimethyl-2-nitrosoaniline) at a known concentration (e.g., 10 ng/mL).
Causality: The co-eluting isotopologue acts as a self-validating internal control. It corrects for matrix-induced ion suppression in the ESI source and confirms that any retention time shifts are systemic rather than structural anomalies.
Step 2: Chromatographic Separation
Action: Inject 2 µL onto a Biphenyl UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm) using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
Causality: Biphenyl stationary phases offer enhanced π-π interactions compared to standard C18 columns. This is critical for resolving the ortho isomer from the para isomer, which possess identical exact masses but differing dipole moments.
Step 3: Data-Dependent MS/MS Acquisition (ESI+)
Action: Operate the Q-TOF or Triple Quadrupole in ESI+ mode. Set the capillary voltage to 3.0 kV and desolvation temperature to 350 °C.
Action: Apply Collision-Induced Dissociation (CID) using a stepped collision energy (CE) ramp of 10 eV, 20 eV, and 40 eV.
Causality: Soft ionization preserves the fragile N–NO bond, ensuring the
[M+H]+
precursor (m/z 151.08) enters the collision cell intact. Stepped CE is a self-validating technique: low CE (10 eV) confirms the facile loss of NO (m/z 121), while high CE (40 eV) shatters the aromatic core to yield deep structural fingerprinting (e.g., m/z 79).
Step 4: Data Validation via Mass Defect Filtering
Action: Filter the MS/MS spectra for a mass accuracy of < 5 ppm.
Causality: High-resolution mass accuracy ensures that the nominal loss of 17 Da is definitively an OH radical (17.0027 Da) and not an isobaric interference like ammonia (NH₃, 17.0265 Da).
Caption: Self-validating LC-MS/MS analytical workflow for nitrosoaniline characterization.
Conclusion
The mass spectrometry fragmentation of N,N-Dimethyl-2-nitrosoaniline is a masterclass in gas-phase ion chemistry. By leveraging the structurally deterministic "ortho effect" (the expulsion of OH• to yield m/z 133), analytical scientists can unambiguously differentiate this compound from its isomers. Implementing the self-validating LC-MS/MS protocols outlined above ensures high-fidelity data suitable for rigorous regulatory submissions and advanced chemical research.
Hydrogen Atom Adducts to Nitrobenzene: Formation of the Phenylnitronic Radical in the Gas Phase and Energetics of Wheland Intermediates. ACS Publications. URL:[Link]
Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. URL:[Link]
Application Note: Protocol for the Reduction of N,N-Dimethyl-2-nitrosoaniline to Diamine Derivatives
Introduction & Mechanistic Overview The synthesis of N,N-dimethylbenzene-1,2-diamine (also known as N,N-dimethyl-o-phenylenediamine) from its nitroso precursor is a critical transformation in the development of benzimida...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Overview
The synthesis of N,N-dimethylbenzene-1,2-diamine (also known as N,N-dimethyl-o-phenylenediamine) from its nitroso precursor is a critical transformation in the development of benzimidazoles, quinoxalines, and advanced redox-active materials. As a Senior Application Scientist, I emphasize that the reduction of N,N-Dimethyl-2-nitrosoaniline requires rigorous environmental control.
The nitroso group (-N=O) undergoes a four-electron reduction to yield the primary amine (-NH₂). This proceeds via a transient N-hydroxyl intermediate. If the reaction is not driven to absolute completion, these intermediates can dimerize to form azoxy byproducts. Furthermore, the resulting electron-rich diamine is highly susceptible to air oxidation, rapidly degrading into intensely colored radical cations upon atmospheric exposure. Therefore, the protocols detailed below are engineered as self-validating, closed-system workflows to ensure high-fidelity conversion and product stability.
Reaction Pathway Visualization
Reaction pathway for the reduction of N,N-dimethyl-2-nitrosoaniline to diamine.
Experimental Workflows
Method A: Chemical Reduction (Stannous Chloride / HCl)
This classical Bechamp-style reduction is highly reliable for bench-scale synthesis. Stannous chloride (SnCl₂) is selected over iron or zinc because it provides a homogeneous acidic environment that rapidly drives the reduction through the hydroxylamine intermediate, preventing azo-coupling and over-reduction[1].
Step-by-Step Protocol:
Preparation of Reducing Agent: Dissolve 225 g of stannous chloride (SnCl₂) in 450 mL of concentrated hydrochloric acid (HCl) in a round-bottom flask. Warm slightly to ensure complete dissolution[2].
Substrate Addition: Cool the flask to 0–5 °C. Add 50 g of N,N-Dimethyl-2-nitrosoaniline in small portions.
Causality: The reduction is highly exothermic. Maintaining a low temperature during addition prevents thermal degradation of the nitroso substrate and minimizes side reactions[2].
Reflux: Once the initial vigorous reaction subsides, heat the mixture to reflux for 90 minutes.
Self-Validation: The reaction is complete when the characteristic yellow/green color of the nitroso compound completely disappears, indicating full conversion to the diamine[1].
Precipitation: Cool the flask to 0 °C and saturate the mixture with hydrogen chloride gas to completely precipitate the double tin salt of the diamine. Filter the salt[2].
Free Base Liberation & Extraction: Dissolve the salt in water. Layer the aqueous solution with diethyl ether and add crushed ice. Slowly add a 50% NaOH solution until the aqueous layer is strongly alkaline.
Causality: The base liberates the free diamine, but the neutralization is violently exothermic. Ice maintains the cold temperature, while the ether layer immediately extracts the free base, protecting it from atmospheric oxygen[2].
Purification: Separate the ether layer, dry over anhydrous Na₂SO₄, and evaporate. Distill the residue under vacuum to yield the pure N,N-dimethylbenzene-1,2-diamine.
Method B: Catalytic Hydrogenation (Pd/C)
For scalable, environmentally benign synthesis, catalytic hydrogenation is preferred. It eliminates heavy metal waste and allows for direct isolation of the diamine as a highly stable dihydrochloride salt[3].
Step-by-Step Protocol:
Substrate Preparation: Dissolve 50 g of N,N-Dimethyl-2-nitrosoaniline in 200 mL of degassed methanol inside a high-pressure stainless steel reactor.
Catalyst Addition: Add 5 g of 10% Palladium on Carbon (Pd/C).
Causality: Purge the reactor with nitrogen gas twice before introducing hydrogen to displace oxygen and prevent explosive mixtures[3].
Hydrogenation: Pressurize the reactor with H₂ gas to 5 kg/cm ² (~70 psi) and heat to 45 °C for 2 hours.
Self-Validation: Monitor hydrogen uptake; the reaction is complete when the internal pressure stabilizes and TLC confirms the disappearance of the starting material[3].
Filtration: Filter the catalyst through a pad of Celite under an argon atmosphere to prevent oxidation of the newly formed diamine.
Salt Formation: To the methanolic filtrate, add concentrated HCl (or methanolic HCl) dropwise.
Causality: Converting the highly air-sensitive free base into its dihydrochloride salt ensures long-term stability and prevents Wurster's-type radical cation formation[3].
Isolation: Filter the precipitated N,N-dimethylbenzene-1,2-diamine dihydrochloride and dry under vacuum.
Quantitative Data & Method Comparison
To assist in selecting the appropriate workflow for your specific application, the following table summarizes the operational parameters and outcomes of both methodologies.
Parameter
Method A: SnCl₂ / HCl
Method B: Catalytic Hydrogenation
Primary Reagents
Stannous chloride, Conc. HCl
H₂ gas, 10% Pd/C catalyst
Temperature Profile
0 °C (addition) → 100 °C (reflux)
45 °C (isothermal)
Reaction Time
1.5 – 2.0 hours
2.0 – 3.0 hours
Intermediate State
Tin double-salt complex
Free base in solvent
Waste Profile
High (Inorganic tin salts)
Low (Filterable/reusable catalyst)
Product Isolation
Vacuum distillation (Free Base)
Precipitation (Dihydrochloride Salt)
Scalability
Laboratory scale (<100 g)
Kilo-lab / Pilot scale
Troubleshooting & Safety
Oxidation of Product: Free base diamines will turn dark brown or purple upon air exposure due to radical formation. Always store the final product under an inert Argon atmosphere or convert it to the HCl salt for long-term storage.
Exotherm Control: The addition of 50% NaOH to the HCl/Tin mixture (Method A) can cause the solvent to boil violently. Ensure a massive excess of ice is present in the biphasic mixture prior to basification.
References
Preparation of N,N-dimethyl-p-phenylenediamine
PrepChem. Available at: [Link]
FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE
Rasayan Journal of Chemistry. Available at:[Link]
Process for preparing N,N-disubstituted p-phenylenediamine derivatives (US4474987A)
The Unseen Radicals: A Guide to Spin Trapping with Aromatic Nitroso Compounds in EPR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals Introduction: Beyond the Limits of Direct Detection In the intricate landscape of chemical and biological systems, many critical processes are governed by t...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Limits of Direct Detection
In the intricate landscape of chemical and biological systems, many critical processes are governed by the fleeting existence of free radicals. These highly reactive species, with their unpaired electrons, are often too short-lived to be detected directly by Electron Paramagnetic Resonance (EPR) spectroscopy.[1] This is where the elegant technique of spin trapping comes into play. By employing a "spin trap," a diamagnetic molecule, we can intercept these transient radicals, forming a more stable paramagnetic adduct that can accumulate to EPR-detectable concentrations.[1][2]
This guide delves into the application of a specific class of spin traps: aromatic C-nitroso compounds. While nitrone spin traps like DMPO (5,5-dimethyl-1-pyrroline N-oxide) are widely used, nitroso compounds offer unique advantages, particularly in providing more detailed structural information about the trapped radical.[3][4] The focus of this note will be on the principles and protocols for using aromatic nitroso spin traps, with a particular illustrative emphasis on N,N-dimethyl-4-nitrosoaniline due to the scarcity of specific literature on its ortho-isomer, N,N-Dimethyl-2-nitrosoaniline.
The Mechanism of Aromatic Nitroso Spin Traps
The core of the spin trapping process with aromatic nitroso compounds lies in the addition of a radical (R•) to the nitroso group (-N=O). This reaction forms a stable nitroxide radical adduct, which is the species detected by EPR.[3][5]
The key advantage of C-nitroso traps is that the trapped radical is directly bonded to the nitrogen atom of the nitroxide. This proximity results in the EPR spectrum of the spin adduct being significantly influenced by the magnetic nuclei of the trapped radical.[3] The resulting hyperfine splitting constants can therefore provide a more definitive identification of the original transient radical species compared to nitrone spin traps, where the radical is attached to a carbon atom further from the nitroxide group.[3][4]
Advantages and Considerations for Aromatic Nitroso Spin Traps
Before embarking on an experimental journey with aromatic nitroso spin traps, it is crucial to weigh their benefits and potential drawbacks.
Advantages
Disadvantages & Considerations
Rich Structural Information: The direct attachment of the radical to the nitroxide nitrogen often provides more detailed hyperfine splitting patterns, aiding in unambiguous radical identification.[3]
Photosensitivity: Aromatic nitroso compounds can be light-sensitive, potentially leading to decomposition or the generation of artifactual signals upon exposure to light.[8]
High Reactivity with Carbon-Centered Radicals: These traps are particularly effective for trapping carbon-centered radicals.[3]
Potential for Non-Radical Reactions: C-nitroso compounds can undergo non-radical addition reactions (e.g., ene reactions or nucleophilic addition), which, after subsequent oxidation, can lead to the formation of nitroxides that are not the result of spin trapping.[1][2]
Diverse Chemical Structures: A wide range of aromatic nitroso compounds can be synthesized, allowing for the tuning of properties like solubility and stability.[9]
Dimerization: Some nitroso compounds can exist in a monomer-dimer equilibrium, which can affect their spin trapping efficiency.
Toxicity: As with any chemical reagent, the potential cytotoxicity of the spin trap should be considered, especially in biological systems.
Experimental Protocol: A General Framework for Aromatic Nitroso Spin Trapping
The following protocol provides a general workflow for an EPR spin trapping experiment using an aromatic nitroso compound. It is essential to adapt and optimize this protocol based on the specific experimental system, the radical of interest, and the chosen spin trap.
Preparation of Reagents
Spin Trap Stock Solution: Prepare a stock solution of the aromatic nitroso spin trap (e.g., N,N-Dimethyl-4-nitrosoaniline) in a suitable solvent. Due to potential photosensitivity, it is advisable to prepare this solution fresh and protect it from light.[8] The choice of solvent is critical and will depend on the experimental system (e.g., aqueous buffer for biological samples, organic solvent for chemical reactions).
Radical Generating System: Prepare the components of the system that will generate the transient radicals. This could be a chemical reaction (e.g., Fenton reaction for hydroxyl radicals), a photochemical system, or a biological sample (e.g., cell suspension, enzyme assay).
Control Samples: Prepare control samples that lack one or more components of the radical generating system to identify any background signals or signals arising from the spin trap itself.
Spin Trapping Reaction
In an appropriate reaction vessel (e.g., an Eppendorf tube), combine the components of your experimental system.
Add the aromatic nitroso spin trap stock solution to the reaction mixture to achieve the desired final concentration. A typical starting concentration is in the range of 1-10 mM.[10]
Mix the solution thoroughly but gently.
Incubate the reaction mixture for a specific period to allow for radical generation and trapping. The incubation time will depend on the kinetics of radical formation in your system.
EPR Sample Preparation and Data Acquisition
Transfer the reaction mixture into a suitable EPR sample tube, such as a glass capillary tube.
Place the sample tube into the EPR spectrometer's resonant cavity.
Acquire the EPR spectrum at room temperature. Typical X-band EPR spectrometer settings for spin trapping experiments are:
Number of Scans: 1-10 (average to improve signal-to-noise)
Note: These are starting parameters and should be optimized for each specific experiment and spin adduct.
Data Analysis and Interpretation
Analyze the acquired EPR spectrum to determine the g-value and the hyperfine splitting constants (hfsc) of the spin adduct.
Simulate the experimental spectrum using the determined hfsc values to confirm the assignment.
Compare the experimental hfsc values with literature data for known radical adducts of the chosen spin trap to identify the trapped radical species. The NIEHS Spin Trap Database is a valuable resource for this purpose.
Quantify the concentration of the spin adduct by double integration of the EPR spectrum and comparison with a standard of known concentration (e.g., TEMPO).
Experimental Workflow Diagram
Caption: General workflow for an EPR spin trapping experiment.
Applications in Research and Drug Development
Aromatic nitroso spin traps have been employed in a variety of research areas to detect and identify radical intermediates.
Mechanistic Studies in Organic Chemistry: These spin traps are valuable tools for elucidating reaction mechanisms involving radical intermediates. For instance, they have been used to trap and identify aryl radicals generated during diazotization reactions of aromatic amines.[12]
Photopolymerization: In the field of polymer science, nitroso compounds like nitrosodurene are used to study the radical species involved in photopolymerization processes.[2]
Oxidative Stress Research: While less common than nitrones in biological systems, water-soluble aromatic nitroso spin traps like DBNBS can be used to investigate radicals formed from the interaction of reactive oxygen species (ROS) with biological molecules, such as DNA constituents.[6]
Drug Metabolism and Toxicology: EPR with spin trapping can be used to study the generation of free radicals during the metabolic activation of drugs and xenobiotics, providing insights into mechanisms of toxicity. The reaction of N-nitrosodimethylamine (a known carcinogen) with hydroxyl radicals has been studied using DBNBS.
Illustrative Signaling Pathway: Radical Formation in Drug-Induced Oxidative Stress
Caption: Detection of drug-derived radicals using a spin trap.
Conclusion: A Powerful, Nuanced Tool
Aromatic nitroso compounds represent a powerful, albeit nuanced, class of spin traps for EPR spectroscopy. Their ability to provide detailed structural information about trapped radicals makes them an invaluable tool for mechanistic studies in chemistry and holds promise for specific applications in biology and drug development. However, researchers must be mindful of their potential for photosensitivity and non-radical side reactions, and carefully design control experiments to ensure the validity of their results. While the specific use of N,N-Dimethyl-2-nitrosoaniline as a spin trap remains to be thoroughly documented, the principles and protocols outlined in this guide for related aromatic nitroso compounds provide a solid foundation for its exploration and application in the exciting field of free radical research.
References
Royal Society of Chemistry. (2021, May 14). Spin Trapping. Nitroxides.
Al-Abdullah, I., et al. (n.d.). EPR-Spin Trapping and Flow Cytometric Studies of Free Radicals Generated Using Cold Atmospheric Argon Plasma and X-Ray Irradiation in Aqueous Solutions and Intracellular Milieu. PMC.
Al-Harb, J. (2025, May 11).
Podgorsek, A., et al. (2022, July 12). Electron Paramagnetic Resonance Spin Trapping (EPR–ST)
Wikipedia. (n.d.). Spin trapping.
Reszka, K., et al. (1990). Electron paramagnetic resonance and spin trapping study of radicals formed during reaction of aromatic amines with isoamyl nitrite under aprotic conditions. PubMed.
N/A. (1991). Radiat. Phys. Chem. Vol. 38, No. 3, pp. 467-472. National Institute of Standards and Technology.
BenchChem. (n.d.).
Ringenberg, M. R., et al. (2015, October 27). Spin Trapping of Carbon-Centered Ferrocenyl Radicals with Nitrosobenzene.
N/A. (n.d.). Spin trapping of nitrogen dioxide radical from photolytic decomposition of nitramines.
ResearchGate. (n.d.). Spin trapping by (a) nitroso and (b) nitrone compounds. (c) Chemical structures of PBN and DMPO.
Yildiz, G., et al. (2017, January 21). Detection of Reactive Oxygen and Nitrogen Species by Electron Paramagnetic Resonance (EPR) Technique. MDPI.
Brezova, V., et al. (2014, October 28). Radical Intermediates in Photoinduced Reactions on TiO 2 (An EPR Spin Trapping Study).
ResearchGate. (2013, March 8). What is the protocol for using spin trapping in EPR ?.
ResearchGate. (2025, November 20). Electron Paramagnetic Resonance Spin Trapping (EPR–ST)
N/A. (2020, March 19).
PubChem. (n.d.). N,N-Dimethyl-2-nitrosoaniline.
TIGP. (2017). Contents (CW (Continuous Wave and Pulsed EPR)).
ResearchGate. (n.d.). Spin Trapping of the Nitrogen-centered Radicals.
Bobko, A. A., et al. (n.d.). Exchange Phenomena in the Electron Paramagnetic Resonance Spectra of the Nitroxyl and Trityl Radicals: Multifunctional Spectroscopy and Imaging of Local Chemical Microenvironment. PMC.
He, L., et al. (n.d.). The Nitrone Spin Trap 5,5-dimethyl-1-pyrroline N-oxide Affects Stress Response and Fate of Lipopolysaccharide-primed RAW 264.7 Macrophage Cells. PMC.
A Practical Guide to the Preparation and In Vitro Evaluation of N,N-Dimethyl-2-nitrosoaniline as a Potential Nitric Oxide Scavenger
An Application Note and Protocol for the Scientific Community Abstract This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preparation of N,N-Dim...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol for the Scientific Community
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preparation of N,N-Dimethyl-2-nitrosoaniline stock solutions and the subsequent evaluation of its potential nitric oxide (NO) scavenging activity in in vitro assays. While the chemical structure of N,N-Dimethyl-2-nitrosoaniline suggests a potential interaction with reactive nitrogen species, its efficacy as a direct nitric oxide scavenger is not well-established in peer-reviewed literature. Therefore, this document presents an exploratory protocol, grounded in established methodologies for assessing NO scavenging, to enable a systematic investigation of this compound's activity. The protocols herein detail best practices for handling, stock solution preparation, and a robust in vitro assay methodology using the Griess reagent.
Introduction: The Rationale for Investigating N,N-Dimethyl-2-nitrosoaniline as a Nitric Oxide Scavenger
Nitric oxide (NO) is a pleiotropic signaling molecule implicated in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1] However, the overproduction of NO is a hallmark of various inflammatory conditions and can lead to cellular damage through the formation of reactive nitrogen species (RNS) such as peroxynitrite.[2][3] Consequently, the identification and characterization of novel nitric oxide scavengers are of significant interest in drug discovery and development for inflammatory diseases.[4]
N,N-Dimethyl-2-nitrosoaniline is an aromatic nitroso compound. While its direct interaction with nitric oxide has not been extensively documented, related N-nitroso compounds are known to be highly reactive.[5] This guide, therefore, provides the necessary protocols to rigorously test the hypothesis that N,N-Dimethyl-2-nitrosoaniline can function as a nitric oxide scavenger. The primary method described is a cell-free chemical assay that measures the ability of the compound to reduce the amount of nitrite, a stable and measurable breakdown product of nitric oxide, generated from a nitric oxide donor.[6][7]
Physicochemical Properties and Safety Considerations
A thorough understanding of the chemical and physical properties of N,N-Dimethyl-2-nitrosoaniline is paramount for its effective use and for ensuring laboratory safety.
Chemical Properties
The key properties of N,N-Dimethyl-2-nitrosoaniline are summarized in the table below.
Always handle N,N-Dimethyl-2-nitrosoaniline in a certified chemical fume hood.
Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
Avoid inhalation of dust and contact with skin and eyes.[11]
Wash hands thoroughly after handling.
Store in a cool, dry, well-ventilated area away from heat and sources of ignition, and protect from light.
Protocol 1: Preparation of N,N-Dimethyl-2-nitrosoaniline Stock Solutions
Due to its presumed low aqueous solubility, a stock solution of N,N-Dimethyl-2-nitrosoaniline should be prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).
Rationale for Solvent Choice
DMSO is a versatile and highly polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[12] It is also miscible with water and cell culture media, allowing for the dilution of the stock solution to working concentrations for in vitro assays.[13] It is crucial, however, to limit the final concentration of DMSO in the assay to a level that is non-toxic to cells (if applicable) and does not interfere with the assay chemistry, typically ≤0.5% (v/v).[14][15]
Materials
N,N-Dimethyl-2-nitrosoaniline powder
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
Calibrated analytical balance
Microcentrifuge tubes or amber glass vials
Pipettes and sterile, filtered pipette tips
Step-by-Step Procedure for a 10 mM Stock Solution
Calculate the required mass:
The molecular weight of N,N-Dimethyl-2-nitrosoaniline is 150.18 g/mol .
To prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 150.18 g/mol * 1000 mg/g = 1.5018 mg
Weighing the compound:
In a chemical fume hood, carefully weigh out approximately 1.5 mg of N,N-Dimethyl-2-nitrosoaniline into a pre-weighed microcentrifuge tube or amber vial. Record the exact mass.
Dissolution:
Add the appropriate volume of sterile DMSO to the vial to achieve a final concentration of 10 mM. For example, if you weighed exactly 1.50 mg, add 1.0 mL of DMSO.
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary but should be done with caution due to the compound's potential for self-heating.
Storage:
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the vials from light by wrapping them in aluminum foil or using amber vials.
Caption: Workflow for preparing N,N-Dimethyl-2-nitrosoaniline stock solution.
Protocol 2: In Vitro Nitric Oxide Scavenging Assay
This protocol describes a cell-free assay to determine the nitric oxide scavenging activity of N,N-Dimethyl-2-nitrosoaniline. The assay is based on the reaction of nitric oxide, generated from sodium nitroprusside (SNP), with oxygen to form nitrite. The nitrite concentration is then measured using the Griess reagent.[6][16] A scavenger will compete with oxygen for nitric oxide, leading to a decrease in the amount of nitrite formed.
Principle of the Griess Assay
The Griess reaction is a two-step diazotization reaction. In the first step, under acidic conditions, nitrite reacts with sulfanilamide to form a diazonium salt. This salt is then coupled with N-(1-naphthyl)ethylenediamine dihydrochloride to form a stable, pink-to-magenta colored azo compound, which can be quantified spectrophotometrically at approximately 540 nm.[7] The intensity of the color is directly proportional to the nitrite concentration.
Caption: Principle of the Griess assay for nitric oxide detection.
Materials
N,N-Dimethyl-2-nitrosoaniline 10 mM stock solution in DMSO
Sodium nitroprusside (SNP)
Phosphate-buffered saline (PBS), pH 7.4
Griess Reagent:
Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD) in water
(Note: Mix equal volumes of Solution A and B immediately before use)
Ascorbic acid (positive control)
96-well microplate
Microplate reader
Step-by-Step Assay Procedure
Preparation of Working Solutions:
Prepare a 10 mM solution of sodium nitroprusside in PBS.
Prepare a series of dilutions of the N,N-Dimethyl-2-nitrosoaniline stock solution in PBS (e.g., to achieve final assay concentrations of 10, 50, 100, 250, 500 µM). Ensure the final DMSO concentration is constant across all wells and does not exceed 0.5%.
Prepare similar dilutions of ascorbic acid as a positive control.
Assay Setup (in a 96-well plate):
Test wells: Add 50 µL of 10 mM SNP and 50 µL of the various dilutions of N,N-Dimethyl-2-nitrosoaniline.
Positive control wells: Add 50 µL of 10 mM SNP and 50 µL of the various dilutions of ascorbic acid.
Control (No scavenger): Add 50 µL of 10 mM SNP and 50 µL of PBS (containing the same final concentration of DMSO as the test wells).
Blank: Add 100 µL of PBS.
Incubation:
Incubate the plate at room temperature (25°C) for 150 minutes, protected from light.
Griess Reaction and Measurement:
After incubation, add 100 µL of freshly mixed Griess reagent to all wells.
Allow the color to develop for 10 minutes at room temperature.
Measure the absorbance at 540 nm using a microplate reader.
Data Analysis
Calculate the percentage of nitric oxide scavenged:
% Scavenging = [ (A_control - A_test) / A_control ] * 100
Where A_control is the absorbance of the control well (SNP + PBS/DMSO) and A_test is the absorbance of the wells containing N,N-Dimethyl-2-nitrosoaniline.
Determine the IC₅₀ Value:
Plot the percentage of scavenging against the concentration of N,N-Dimethyl-2-nitrosoaniline.
The IC₅₀ value is the concentration of the compound required to scavenge 50% of the nitric oxide radicals. This can be determined by non-linear regression analysis.
Hypothetical Mechanism of Action
Should N,N-Dimethyl-2-nitrosoaniline demonstrate scavenging activity, a plausible, yet unproven, mechanism could involve the direct interaction of nitric oxide with the nitroso group or the aromatic ring system. Nitric oxide is a radical, and it could potentially react with the nitroso group, leading to the formation of a more stable adduct or initiating a series of reactions that neutralize the radical.
Caption: A hypothetical reaction pathway for NO scavenging.
Conclusion
This application note provides a detailed, scientifically-grounded protocol for preparing stock solutions of N,N-Dimethyl-2-nitrosoaniline and for systematically evaluating its potential as a nitric oxide scavenger. By following these guidelines, researchers can generate robust and reproducible data to either support or refute the hypothesis that this compound can directly interact with and neutralize nitric oxide. Such studies are a critical first step in exploring the potential therapeutic applications of novel chemical entities in diseases characterized by nitrosative stress.
References
Determination of polyphenols and free radical scavenging activity of Tephrosia purpurea linn leaves (Leguminosae). Pharmacognosy Research. [Link]
N,2-dimethyl-N-nitrosoaniline — Chemical Substance Inform
SAFETY DATA SHEET N,N-Dimethyl-4-nitrosoaniline.TCI Chemicals.
SAFETY DATA SHEET N,N-dimethylaniline.Sigma-Aldrich.
IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis.Malaysian Journal of Analytical Sciences.
SAFETY DATA SHEET N-Methyl-2-nitroaniline.Thermo Fisher Scientific.
Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]
I have dissolved some novel drugs in DMSO and found precipitate when I had administered it to my cell culture system. Is it normal? ResearchGate. [Link]
In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract. BMC Complementary and Alternative Medicine. [Link]
Nitric oxide scavenging activity of each extract. ResearchGate. [Link]
NO scavanging assay protocol? ResearchGate. [Link]
Assessment of a Diverse Array of Nitrite Scavengers in Solution and Solid State: A Study of Inhibitory Effect on the Formation of Alkyl-Aryl and Dialkyl N-Nitrosamine Derivatives. Processes. [Link]
Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. MDPI. [Link]
Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. Academia.edu. [Link]
Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. Dove Medical Press. [Link]
Nitric Oxide Inactivation Mechanisms in the Brain: Role in Bioenergetics and Neurodegeneration. Antioxidants & Redox Signaling. [Link]
Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]
MECHANISM OF RNO OXIDATION BY • OH RADICALS FORMING RNO • OH SPIN ADDUCTS. ResearchGate. [Link]
DMSO Solubility Assessment for Fragment-Based Screening. Molecules. [Link]
Detection and quantification of nitric oxide–derived oxidants in biological systems. Journal of Biological Chemistry. [Link]
Evaluation of the Nitric Oxide and Nitrite Scavenging Capability, N-Nitrosamine Formation Inhibitory Activity, and Optimization of Ultrasound-Assisted Aqueous Two-Phase System Extraction of Total Saponins from Coreopsis tinctoria Flowering Tops by Response Surface Methodology. Applied Biochemistry and Biotechnology. [Link]
Application Note & Protocol: High-Efficiency Isolation of N,N-Dimethyl-2-nitrosoaniline via Optimized Solvent Extraction Techniques
Abstract This document provides a comprehensive guide to the isolation of N,N-Dimethyl-2-nitrosoaniline, a critical intermediate in chemical synthesis and a potential impurity in pharmaceutical manufacturing. We will exp...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide to the isolation of N,N-Dimethyl-2-nitrosoaniline, a critical intermediate in chemical synthesis and a potential impurity in pharmaceutical manufacturing. We will explore the fundamental principles of solvent extraction as they apply to this specific analyte, detailing optimized protocols for its efficient separation from complex matrices. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reliable methodology for obtaining high-purity N,N-Dimethyl-2-nitrosoaniline.
Introduction: The Significance of N,N-Dimethyl-2-nitrosoaniline
N,N-Dimethyl-2-nitrosoaniline is an aromatic compound with applications in organic synthesis, for example, in the creation of various dyes.[1] Its purity is paramount, as contaminants can lead to unwanted side reactions, reduced yields, and in the context of drug development, the formation of potentially genotoxic impurities. N-nitroso compounds as a class are known for their biological activity, making the control and isolation of specific nitrosamines a critical task.[2][3] Solvent extraction is a cornerstone technique for the purification of such compounds due to its scalability, efficiency, and cost-effectiveness.[4] This note will delve into the nuanced application of this technique for the specific challenge of isolating N,N-Dimethyl-2-nitrosoaniline.
The success of any solvent extraction protocol hinges on a thorough understanding of the target molecule's physicochemical properties. N,N-Dimethyl-2-nitrosoaniline (C₈H₁₀N₂O, Molar Mass: 150.18 g/mol ) possesses a tertiary amino group (-N(CH₃)₂) and a nitroso group (-N=O) on a benzene ring.[5] These features dictate its solubility and partitioning behavior, which are the basis for its separation.
Causality Behind the Extraction Strategy:
Basicity: The tertiary dimethylamino group is basic. This is the most critical property for our purification strategy. In an acidic aqueous solution, this group becomes protonated (-N⁺H(CH₃)₂), forming a salt. This salt is ionic and therefore highly soluble in water.[4][6]
Neutral State: In a neutral or basic aqueous solution, the amino group is in its neutral, "free base" form. In this state, the molecule as a whole is significantly less polar and exhibits much higher solubility in organic solvents than in water.[6]
Solubility: While specific water solubility data is limited, related compounds like N,N-dimethyl-4-nitrosoaniline are noted to be insoluble or have very low solubility in water but are soluble in organic solvents like ethanol.[1][7] We can infer a similar behavior for the 2-nitroso isomer.
This pH-dependent change in water solubility is the lever we will use to separate it from non-basic impurities. This technique is known as an acid-base or pH-swing extraction.[4][8]
Solvent Selection Rationale:
The ideal extraction solvent must be immiscible with water and should readily dissolve the neutral form of N,N-Dimethyl-2-nitrosoaniline. It should also have a relatively low boiling point to facilitate easy removal during the final product recovery step.
Table 1: Comparison of Common Extraction Solvents
Solvent
Polarity Index
Boiling Point (°C)
Key Advantages
Disadvantages & Safety Considerations
Ethyl Acetate
4.4
77.1
Good dissolving power for moderately polar compounds; lower toxicity than chlorinated solvents.
Flammable; can be prone to hydrolysis if strong acids/bases are present for extended periods.
Dichloromethane (DCM)
3.1
39.6
Excellent solvent, high density (forms bottom layer), very volatile for easy removal.
Suspected carcinogen; significant environmental and health concerns.
Diethyl Ether
2.8
34.6
Excellent solvent for a wide range of organic compounds; highly volatile.
Extremely flammable; can form explosive peroxides upon storage.
Toluene
2.4
110.6
Good for less polar compounds; less volatile than other options.
Higher boiling point makes it more difficult to remove; flammable; toxic.
Recommendation: For most laboratory-scale applications, ethyl acetate offers the best compromise of extraction efficiency, safety, and ease of handling.
Core Protocol: High-Purity Isolation via pH-Swing Liquid-Liquid Extraction (LLE)
This protocol leverages the basicity of N,N-Dimethyl-2-nitrosoaniline to achieve a high degree of separation from neutral and acidic impurities. The workflow is designed to be self-validating; successful separation at each stage confirms the underlying chemical principles.
Experimental Workflow Diagram
Caption: Workflow for the purification of N,N-Dimethyl-2-nitrosoaniline.
Detailed Step-by-Step Methodology
Materials & Equipment:
Crude N,N-Dimethyl-2-nitrosoaniline sample
Ethyl acetate
1M Hydrochloric acid (HCl)
1M Sodium hydroxide (NaOH)
Saturated sodium chloride solution (brine)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Deionized water
Separatory funnel of appropriate size
Beakers and Erlenmeyer flasks
pH meter or pH indicator strips
Rotary evaporator
Procedure:
Initial Dissolution: Dissolve the crude sample in a suitable volume of ethyl acetate (e.g., 50 mL for 1g of crude material). If the sample is already in an aqueous solution, start at step 4 and extract first with an organic solvent to remove neutral impurities before proceeding.
Acidic Extraction (Protonation):
Transfer the ethyl acetate solution to a separatory funnel.
Add an equal volume of 1M HCl.
Stopper the funnel and shake vigorously for 1-2 minutes, inverting the funnel and venting frequently to release any pressure buildup.
Place the funnel in a ring stand and allow the two layers to fully separate.
The N,N-Dimethyl-2-nitrosoaniline will be protonated and move into the lower aqueous layer. The neutral and acidic impurities will remain in the upper ethyl acetate layer.
Carefully drain the lower aqueous layer into a clean Erlenmeyer flask.
Expert Insight: To ensure complete transfer, it is good practice to perform this acidic extraction twice. Add a second portion of 1M HCl to the organic layer, shake, separate, and combine the aqueous extracts.
Washing the Aqueous Phase (Optional Cleanup): Add a small volume of fresh ethyl acetate to the combined acidic aqueous extracts, shake gently, and discard the organic wash layer. This removes any residual neutral impurities that may have been physically carried over.
Basification (Deprotonation):
Return the acidic aqueous extract to the separatory funnel.
Slowly add 1M NaOH dropwise while gently swirling the funnel (un-stoppered). Periodically check the pH. Continue adding base until the solution is strongly alkaline (pH ~10).
Causality Check: At this stage, the protonated amine is converted back to its neutral "free base" form, making it insoluble in water and ready for extraction back into an organic solvent.[8][9]
Analyte Extraction:
Add a fresh portion of ethyl acetate (equal in volume to the aqueous phase) to the separatory funnel.
Stopper and shake vigorously, venting frequently.
Allow the layers to separate. The purified N,N-Dimethyl-2-nitrosoaniline is now in the upper organic layer.
Drain the lower aqueous layer and discard it. Collect the upper ethyl acetate layer in a clean, dry Erlenmeyer flask.
To maximize yield, repeat the extraction on the aqueous layer with two more portions of fresh ethyl acetate. Combine all organic extracts.
Product Recovery:
Drying: Wash the combined organic extracts with a small portion of brine. This preliminary drying step removes the bulk of dissolved water.[9] Then, add a few spatulas of anhydrous sodium sulfate, swirl, and let it stand for 10-15 minutes to remove residual water. The solution is dry when the drying agent no longer clumps together.
Solvent Removal: Carefully decant or filter the dried solution away from the drying agent into a pre-weighed round-bottom flask.
Concentrate the solution under reduced pressure using a rotary evaporator to remove the ethyl acetate.
The resulting solid or oil is the purified N,N-Dimethyl-2-nitrosoaniline.
Alternative & Complementary Techniques
For applications demanding even higher purity or for challenging sample matrices, other techniques can be employed:
Solid-Phase Extraction (SPE): SPE is an excellent alternative to LLE, particularly for sample cleanup and concentration.[10] For basic aromatic amines, a cation exchange (SCX) sorbent can be highly effective.[10][11] The sample is loaded at a neutral or slightly acidic pH, where the protonated amine binds to the sorbent. Impurities are washed away, and the pure compound is then eluted by a solvent containing a base.
Dispersive Liquid-Liquid Microextraction (DLLME): This is a miniaturized version of LLE that uses a small amount of extraction solvent and a disperser solvent to form a cloudy solution, maximizing the surface area for rapid extraction.[11][12] It is ideal for pre-concentration of trace amounts from aqueous samples.
Troubleshooting & Field-Proven Insights
Emulsion Formation: If a stable emulsion forms at the interface between the layers, it can be broken by:
Allowing the funnel to stand for an extended period.
Gently swirling the funnel instead of vigorous shaking.
Adding a small amount of saturated brine solution, which increases the ionic strength of the aqueous phase.
Poor Separation/Yield: If the yield is low, ensure the pH adjustments were made correctly. The pH should be at least 2 units below the pKa for the acidic wash and 2 units above for the basic extraction to ensure >99% of the compound is in the desired charge state.[13] Also, ensure a sufficient number of extraction steps (at least 3) were performed in step 5.
Analyte Stability: N-nitroso compounds can be sensitive to strong acidic conditions, light, and heat.[2] While stable under the weakly acidic conditions of this protocol, prolonged exposure should be avoided.[14] It is advisable to work expeditiously and store the final product protected from light.
References
Title: Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC
Source: National Center for Biotechnology Information
URL: [Link]
Title: N,N-Dimethyl-2-nitrosoaniline
Source: PubChem, National Center for Biotechnology Information
URL: [Link]
Title: Chemical Properties of N,N-dimethyl-2-nitroaniline (CAS 610-17-3)
Source: Cheméo
URL: [Link]
Title: Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC
Source: PubMed, National Center for Biotechnology Information
URL: [Link]
Title: Solid‐phase extraction of primary aromatic amines from aqueous samples
Source: Taylor & Francis Online
URL: [Link]
Title: Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines
Source: Royal Society of Chemistry
URL: [Link]
Title: DIFFERENT METHODS OF EXTRACTION, REDUCTION AND PURIFICATION OF AROMATIC AMINES FROM TEXTILE MATERIALS
Source: Land reclamation Journal
URL: [Link]
Title: N,N-dimethyl-4-nitrosoaniline
Source: PubChem, National Center for Biotechnology Information
URL: [Link]
Title: N-nitroso compounds. Part 1. Structure and decomposition of N-nitroso-2-arylimidazolines in aqueous acidic media
Source: Royal Society of Chemistry
URL: [Link]
Technical Support Center: Troubleshooting N,N-Dimethyl-2-nitrosoaniline Thermal Degradation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic reproducibility of ortho-nitrosoanilines in their synthetic workflows or biologic...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic reproducibility of ortho-nitrosoanilines in their synthetic workflows or biological assays. The root cause is rarely the downstream methodology, but rather the insidious thermal degradation of the starting material during storage.
This guide provides a deeply technical, self-validating framework to diagnose, troubleshoot, and prevent the thermal degradation of N,N-Dimethyl-2-nitrosoaniline.
Mechanistic Grounding: The Causality of Instability
To effectively troubleshoot a chemical failure, we must first understand the structural physics driving it. N,N-Dimethyl-2-nitrosoaniline is inherently more unstable than its para-isomer counterpart.
The Steric Strain Hypothesis:
The bulky N,N-dimethylamino group at the ortho position creates severe steric repulsion against the adjacent nitroso (-NO) group. This steric clash forces the nitroso group out of the coplanar alignment with the benzene ring. Because the
π
-conjugation between the aromatic ring and the nitroso group is disrupted, the Ar–NO bond loses its partial double-bond character. This weakening significantly lowers the activation energy required for thermal degradation[1].
When exposed to ambient thermal energy or trace oxygen during storage, the compound undergoes two primary degradation pathways:
Homolytic Cleavage: The weak Ar–NO bond breaks, generating highly reactive aryl radicals and nitric oxide (NO•) gas[1].
Bimolecular Disproportionation: Monomers react to form N,N-dimethyl-2-nitroaniline (an oxidation product) and complex azoxy/azo dimers[2].
Fig 1. Thermal degradation pathways of sterically strained ortho-nitrosoanilines.
Troubleshooting FAQs
Q: My stored N,N-Dimethyl-2-nitrosoaniline has turned from a deep green/blue powder to a clumpy brown/black solid. What happened?A: The color change is the macroscopic signature of bimolecular disproportionation. Monomeric nitrosoarenes are typically green or blue due to an n
→π
electronic transition. As the compound thermally degrades into nitro derivatives and azoxy dimers, this transition is lost, and the broad absorption of the degradation products manifests as a brown/black color. The clumping is caused by the localized melting point depression as impurities accumulate.
Q: How should I store this compound to completely halt thermal degradation?A: The compound must be stored under cryogenic conditions (-20°C or -80°C) in a desiccator, backfilled with high-purity Argon. Argon is heavier than Nitrogen and provides a superior inert blanket to prevent the oxygen-mediated bimolecular disproportionation pathway[2].
Q: I ran a preliminary DSC on my batch and saw a massive exothermic event at 75°C. Is my sample contaminated?A: Not necessarily. Differential Scanning Calorimetry (DSC) is the gold standard for preliminary investigation of thermal stability[3]. Nitroso compounds are known to decompose exothermically, often releasing significant energy (up to -250 kJ/mol)[4]. An exotherm at 75°C represents the inherent
Tonset
of the Ar-NO bond homolysis, not a contaminant. You must keep your storage and reaction temperatures strictly below 25°C to avoid initiating this exotherm.
Self-Validating Experimental Protocols
To ensure scientific integrity, do not rely on visual inspection alone. Use the following self-validating protocols to assess the viability of your reagent.
Protocol 1: Thermal Stability Profiling via DSC
Causality: Establishing the exact onset temperature (
Tonset
) of decomposition dictates your maximum allowable storage and reaction temperatures.
Self-Validation Check: Before running the nitroso sample, run a high-purity Indium standard (
Tm
= 156.6°C,
ΔHf
= 28.45 J/g). If the instrument's calibration deviates by >0.5°C, recalibrate. This ensures that any thermal shifts observed are genuine properties of the analyte, not instrument drift.
Step-by-Step Methodology:
Accurately weigh 2–5 mg of the N,N-Dimethyl-2-nitrosoaniline sample into a high-pressure stainless-steel crucible. Note: Avoid standard aluminum pans, as the evolution of NO gas during homolysis can rupture weak seals[4].
Hermetically seal the crucible to prevent the escape of volatile degradation intermediates[2].
Purge the DSC cell with high-purity dry Nitrogen at 50 mL/min to eliminate oxidative variables.
Ramp the temperature from 20°C to 250°C at a conservative heating rate of 5°C/min.
Identify
Tonset
and the peak exothermic temperature (
Tmax
). Safe storage is defined as at least 50°C below
Tonset
.
Protocol 2: Purity Verification via HPLC-UV
Causality: The nitroso group has a distinct UV absorption profile that shifts significantly upon oxidation to the nitro derivative. Monitoring at 254 nm allows for the simultaneous quantification of the monomer and its degradation products.
Self-Validation Check: Inject a system suitability standard containing toluene and nitrobenzene. The chromatographic resolution (
Rs
) must be
≥2.0
. This validates that the column is free of active sites that could artificially degrade the labile nitroso analyte during the run.
Step-by-Step Methodology:
Prepare a 1 mg/mL stock solution of the sample in anhydrous, degassed acetonitrile. Degassing is critical to prevent on-column oxidation.
Dilute the stock to 0.1 mg/mL using the mobile phase (60:40 Acetonitrile:Water with 0.1% Formic Acid).
Inject 10 µL onto a C18 column (150 x 4.6 mm, 3 µm) maintained at exactly 25°C.
Run an isocratic elution at 1.0 mL/min for 15 minutes.
Integrate the peaks. If the relative area of the intact N,N-Dimethyl-2-nitrosoaniline peak is < 95%, the batch must be discarded or recrystallized.
Fig 2. Decision tree for troubleshooting and validating degraded nitrosoaniline samples.
Quantitative Reference Data
Use the following tables to benchmark your analytical results and optimize your laboratory storage infrastructure.
Table 1: Spectroscopic & Chromatographic Signatures of Degradation
Compound State
Primary Species
Visual Color
UV-Vis
λmax
Key IR Signature (cm⁻¹)
Pristine
N,N-Dimethyl-2-nitrosoaniline
Green / Blue
~750 nm (weak), 270 nm
~1500 (N=O stretch)
Degraded
N,N-Dimethyl-2-nitroaniline
Yellow / Brown
~380 nm, 250 nm
~1530, 1350 (NO₂ stretch)
Severely Degraded
Azoxy/Azo Dimers
Dark Brown / Black
Broad >400 nm
~1450 (N=N stretch)
Table 2: Storage Matrix & Expected Shelf-Life
Storage Temperature
Atmosphere
Container Type
Expected Shelf-Life
Degradation Risk Level
+25°C (Ambient)
Air
Clear Glass
< 48 Hours
CRITICAL (Rapid homolysis)
+4°C (Fridge)
Air
Amber Glass
1 - 2 Weeks
HIGH (Slow oxidation)
-20°C (Freezer)
Nitrogen
Sealed Ampoule
6 - 12 Months
MODERATE
-80°C (Cryo)
Argon
Hermetic PTFE
> 2 Years
LOW (Optimal)
References
Structural elucidation of thermolysis products of methyl N-methyl-N-nitrosoanthranilate. RSC Advances (2015). 1
Thermal Stability: A Review of Methods and Interpretation of Data. ACS Publications (2002). 3
Thermal Stability and Decomposition of 5-Nitroso-1H-imidazole: A Technical Guide for Researchers. Benchchem (2025). 2
Technical Support Center: Optimizing Solvent Selection for N,N-Dimethyl-2-nitrosoaniline Recrystallization
Welcome to the Technical Support Center. This guide provides advanced troubleshooting and field-proven protocols for the purification of N,N-Dimethyl-2-nitrosoaniline via recrystallization.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide provides advanced troubleshooting and field-proven protocols for the purification of N,N-Dimethyl-2-nitrosoaniline via recrystallization. Due to the unique electronic properties of the ortho-nitroso and N,N-dimethylamino groups, this compound exhibits specific solubility behaviors and is highly prone to "oiling out" (liquid-liquid phase separation) during cooling[1]. This guide is designed for researchers and drug development professionals to establish robust, scalable purification workflows.
Part 1: Solvent System Matrix
Selecting the correct solvent is a thermodynamic balancing act. The ideal solvent must exhibit a steep temperature-dependent solubility curve, dissolving the compound completely at elevated temperatures while forcing precipitation upon cooling[2].
Excellent. Protic nature allows transient hydrogen bonding with the nitroso oxygen; dissolves the polar compound well when hot[2].
Toluene
Primary Solvent
110.6
2.4
Moderate. Good for non-polar impurities, but its high boiling point increases the risk of the solute melting before dissolving[2].
Water
Anti-Solvent
100.0
80.1
Excellent. Highly polar and miscible with ethanol; rapidly drives supersaturation when titrated into ethanol solutions[3].
Hexane
Anti-Solvent
69.0
1.9
Poor. Too non-polar; often causes rapid precipitation of amorphous solids rather than controlled crystalline growth.
Part 2: Troubleshooting Guides & FAQs
Q1: What are the thermodynamic and polarity considerations for selecting a primary solvent for N,N-Dimethyl-2-nitrosoaniline?A1: Because the molecule contains both a polar, electron-withdrawing nitroso group and a basic, electron-donating N,N-dimethylamino group, it possesses a strong dipole moment. According to the "like dissolves like" principle, polar protic solvents like ethanol are highly effective[2]. Ethanol forms hydrogen bonds with the nitroso oxygen at elevated temperatures, maximizing solubility. Upon cooling, kinetic energy decreases, these solvent-solute interactions weaken relative to the solute-solute lattice energy, and crystallization becomes thermodynamically favored[4].
Q2: During cooling, my product forms a gooey emulsion ("oils out") instead of forming crystals. Why does this happen and how do I fix it?A2: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[1]. This occurs when the saturation point of the solution is reached at a temperature higher than the melting point of the solute (or the depressed melting point of the impure solute mixture)[5]. Instead of integrating into a rigid crystal lattice, the solute separates into a product-rich liquid phase, which acts as a trap for impurities[1].
Self-Validating Fix:
Reheat: Return the mixture to a heat source until the oil dissolves completely back into a single phase[5].
Adjust Solvent Volume: Add 5-10% more primary solvent (e.g., ethanol) to lower the saturation temperature so that it falls below the melting point of the compound[5].
Seed Crystals: Introduce a few pure seed crystals of N,N-Dimethyl-2-nitrosoaniline just before the cloud point is reached. This bypasses the kinetic barrier of nucleation and forces solid-phase crystal growth[1].
Q3: When should I use a mixed-solvent (solvent/anti-solvent) system, and how do I design it?A3: A mixed-solvent system is required when no single solvent provides a sufficiently steep solubility curve, or when the compound remains too soluble in the primary solvent even at 0°C[4]. For N,N-Dimethyl-2-nitrosoaniline, an Ethanol/Water pair is the industry standard[3].
Mechanism: The compound is dissolved in a minimum volume of hot ethanol. Water (the anti-solvent) is added dropwise until the mixture becomes faintly turbid (the cloud point), indicating that the dielectric constant of the medium has shifted enough to induce metastable supersaturation[3].
Workflow for troubleshooting Liquid-Liquid Phase Separation (oiling out) during recrystallization.
Part 3: Step-by-Step Methodology
Standard Operating Procedure: Ethanol/Water Recrystallization
Objective: Purify crude N,N-Dimethyl-2-nitrosoaniline while preventing LLPS.
Step 1: Initial Dissolution
Place 5.0 g of crude N,N-Dimethyl-2-nitrosoaniline in a 125 mL Erlenmeyer flask. Add 15 mL of 95% ethanol. Heat gently on a hot plate (set to ~80°C) while swirling until the solid completely dissolves[2].
Causality: Using a strict minimum amount of primary solvent ensures maximum supersaturation and product recovery upon cooling.
Step 2: Hot Filtration (Self-Validation Check)
Check: Inspect the hot solution. If it remains cloudy despite boiling, insoluble mechanical impurities are present.
Action: Rapidly filter the hot solution through a pre-warmed fluted filter paper into a second heated flask[2]. The filter and funnel must be pre-heated to prevent premature crystallization in the stem.
Step 3: Anti-Solvent Addition (Titration to Cloud Point)
Maintain the filtered solution at a gentle simmer. Add hot distilled water (anti-solvent) dropwise using a Pasteur pipette while swirling continuously. Stop adding water the exact moment a faint, persistent cloudiness appears[4].
Step 4: Clearing and Cooling
Add 95% ethanol dropwise (usually 1-3 drops) just until the solution becomes perfectly clear again. Remove the flask from the heat source. Allow it to cool undisturbed to room temperature, then transfer to an ice bath (0-4°C) for 30 minutes[4].
Causality: Undisturbed, slow cooling favors the thermodynamic formation of a highly ordered, pure crystal lattice over the kinetic trapping of impurities[5].
Step 5: Isolation and Washing
Collect the crystals via vacuum filtration using a Büchner funnel[6]. Wash the filter cake with 5 mL of an ice-cold 10% ethanol/water mixture to remove residual mother liquor without redissolving the product[6]. Air-dry under vacuum for 15 minutes.
Mechanistic pathway of a mixed-solvent (ethanol/water) recrystallization system.
References
Benchchem. Application Notes and Protocols for the Purification of N-(2-Ethoxyethyl)-2-nitroaniline by Recrystallization.2
Benchchem. Solvent selection for effective recrystallization of nitroaromatic compounds.4
University of York. Solvent Choice - Chemistry Teaching Labs.3
Resolving poor solubility of N,N-Dimethyl-2-nitrosoaniline in aqueous media
Technical Support Center: Resolving Aqueous Solubility Issues for N,N-Dimethyl-2-nitrosoaniline Diagnostic Overview N,N-Dimethyl-2-nitrosoaniline is a highly lipophilic, poorly water-soluble organic compound. Due to its...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Resolving Aqueous Solubility Issues for N,N-Dimethyl-2-nitrosoaniline
Diagnostic Overview
N,N-Dimethyl-2-nitrosoaniline is a highly lipophilic, poorly water-soluble organic compound. Due to its stable crystalline lattice and lack of ionizable groups at physiological pH, it exhibits classic Biopharmaceutics Classification System (BCS) Class II/IV behavior[1]. Researchers frequently encounter precipitation, inconsistent assay results, or solvent-induced cytotoxicity when attempting to use this compound in aqueous biological media. This guide provides field-proven, mechanistically grounded troubleshooting strategies to achieve stable aqueous solutions.
Section 1: Troubleshooting & FAQs
Q1: I dissolve N,N-Dimethyl-2-nitrosoaniline in 100% DMSO, but it immediately precipitates (crashes out) when pipetted into my aqueous buffer. Why?Causality: This is a phenomenon known as "solvent shifting" or "antisolvent precipitation." When the DMSO stock mixes with water, the local polarity of the micro-environment increases drastically. The hydrophobic N,N-Dimethyl-2-nitrosoaniline molecules experience a sudden drop in solvation energy, leading to rapid thermodynamic supersaturation and subsequent nucleation (crystal growth) before the DMSO can evenly diffuse[2].
Solution: Do not add the organic stock directly into a large volume of static buffer. Instead, use the Step-Down Co-solvency Method (see Protocol 1), which utilizes a surfactant bridge (e.g., Tween-80) and high-shear mixing to lower the interfacial tension during the solvent shift.
Q2: My cell-based assay cannot tolerate more than 0.1% DMSO. How can I deliver a high concentration of the drug without organic solvents?Causality: Organic solvents like DMSO or ethanol disrupt lipid bilayers and denature proteins at concentrations above 0.1-0.5%, confounding biological readouts.
Solution: Utilize Cyclodextrin Inclusion Complexation . Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophobic interior cavity and a hydrophilic exterior. The hydrophobic aromatic ring of the nitrosoaniline spontaneously partitions into the HP-β-CD cavity via non-covalent van der Waals forces, creating a water-soluble complex that requires zero organic co-solvents[3].
Q3: Can I simply lower the pH of my buffer to protonate the amine and force it into solution?Causality: While N,N-dimethylanilines are generally basic, the presence of the strongly electron-withdrawing ortho-nitroso group significantly delocalizes the lone pair on the nitrogen. This drastically lowers the pKa of the conjugate acid (predicted pKa < 0, similar to its para isomer[4]).
Solution: No. The molecule remains uncharged across all physiologically relevant pH ranges (pH 2–10). pH adjustment is an ineffective strategy for this specific isomer. You must rely on physical encapsulation or micellization.
Note: Always verify solubilization by centrifuging your final preparation at 10,000 x g for 10 minutes. The absence of a visible pellet confirms true solubilization rather than a transient micro-suspension.
Protocol 1: Surfactant-Bridged Co-Solvent Dispersion
Best for: Analytical chemistry, cell-free enzymatic assays, or assays tolerant to low levels of surfactants.
Primary Solvation: Dissolve 10 mg of N,N-Dimethyl-2-nitrosoaniline in 100 µL of 100% DMSO to create a concentrated master stock.
Surfactant Bridging: In a separate tube, prepare a 10% (v/v) Tween-80 solution in your target aqueous buffer (e.g., PBS).
High-Shear Mixing: Place the Tween-80/PBS solution on a vortex mixer at maximum speed.
Dropwise Addition: While vortexing, add the DMSO stock dropwise (10 µL at a time) into the center of the vortex. The surfactant micelles will immediately trap the hydrophobic drug molecules as they exit the DMSO phase, preventing nucleation.
Dilution: Dilute the resulting micellar solution to your final working concentration using standard PBS.
Protocol 2: HP-β-CD Inclusion Complexation (Organic Solvent-Free)
Best for: In vivo studies, sensitive cell-culture assays (e.g., primary cells).
Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in molecular biology grade water. Stir until completely clear.
Drug Addition: Add N,N-Dimethyl-2-nitrosoaniline powder directly to the HP-β-CD solution at a 1:5 molar ratio (Drug:Cyclodextrin).
Thermodynamic Driving: Sonicate the suspension in a bath sonicator for 30 minutes at 37°C. The thermal energy accelerates the partitioning of the drug into the cyclodextrin cavities.
Equilibration: Place the solution on an orbital shaker at 200 RPM for 24 hours at room temperature to ensure thermodynamic equilibrium.
Validation & Filtration: Filter the solution through a 0.22 µm PTFE syringe filter. The filtrate contains only the fully complexed, water-soluble drug. Quantify the exact concentration via UV-Vis spectroscopy.
Section 3: Quantitative Data & Strategy Comparison
Solubilization Strategy
Max Aqueous Concentration (Est.)
Organic Solvent Required?
Biological Assay Compatibility
Primary Mechanism of Action
Direct Aqueous Buffer
< 0.1 mg/mL
No
Excellent
None (Baseline)
Direct DMSO Spike-in
~0.5 mg/mL (before crashing)
Yes (>2%)
Poor (Cytotoxic)
Co-solvency
Tween-80 Micelles
2.0 - 5.0 mg/mL
Yes (Trace)
Moderate (Membrane effects)
Hydrophobic core encapsulation
HP-β-CD Complexation
> 10.0 mg/mL
No
Excellent (Inert)
Host-guest inclusion complex
Section 4: Workflows and Mechanistic Visualizations
Decision matrix for selecting the optimal aqueous solubilization strategy.
Thermodynamic pathway of HP-β-CD host-guest inclusion complexation.
Minimizing oxidation side reactions in N,N-Dimethyl-2-nitrosoaniline preparation
Welcome to the technical support center for the synthesis of N,N-Dimethyl-2-nitrosoaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synt...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of N,N-Dimethyl-2-nitrosoaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on minimizing oxidative side reactions. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring both success and safety in your laboratory.
Introduction: The Challenge of Selective Nitrosation
The preparation of N,N-Dimethyl-2-nitrosoaniline presents a significant synthetic challenge primarily due to the high reactivity of the N,N-dimethylamino group. This strong activating group makes the aromatic ring highly susceptible to electrophilic attack, but it also complicates achieving regioselectivity for the ortho position and avoiding over-oxidation to the corresponding nitro compound. The desired C-nitrosation at the ortho position is often in competition with para-nitrosation and oxidation, leading to a mixture of products and reduced yields of the target molecule.
This guide provides a structured approach to troubleshooting and optimizing this reaction, grounded in a mechanistic understanding of the processes involved.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of N,N-Dimethyl-2-nitrosoaniline in a practical question-and-answer format.
Q1: My reaction is yielding a significant amount of p-nitroso-N,N-dimethylaniline. How can I improve ortho-selectivity?
Answer: The formation of the para-isomer is a common competing reaction due to the electronic directing effects of the N,N-dimethylamino group. To favor ortho-substitution, a blocking/directing group strategy is often necessary.
Expert Insight: The high electron-donating ability of the dimethylamino group strongly activates the para-position for electrophilic attack. A common strategy to circumvent this is to temporarily block the para-position with a group that can be easily removed later. Sulfonation is a classic and effective method for this purpose.
Troubleshooting Workflow:
Caption: Workflow for improving ortho-selectivity.
Q2: I am observing the formation of N,N-Dimethyl-2-nitroaniline, indicating over-oxidation. What are the key parameters to control this?
Answer: Over-oxidation to the nitro compound is a frequent and challenging side reaction. It is primarily influenced by the choice of nitrosating agent, reaction temperature, and the presence of strong oxidizing species.
Expert Insight: The desired nitroso compound is itself susceptible to oxidation to the more stable nitro derivative, especially under harsh reaction conditions.[1] Strict control over the reaction environment is paramount.
Lower temperatures decrease the rate of the oxidation side reaction more significantly than the desired nitrosation.
Nitrosating Agent
Use a milder nitrosating agent if possible.
While the traditional NaNO₂/HCl system is common, it can generate strong oxidizing species. Alternative, non-acidic methods can offer better control.
Reaction Time
Monitor the reaction closely (e.g., by TLC or HPLC) and quench promptly upon consumption of the starting material.
Prolonged exposure to the reaction conditions increases the likelihood of over-oxidation.
Q3: My product is contaminated with colored impurities, possibly azo or azoxy compounds. What causes their formation and how can I prevent them?
Answer: The formation of colored impurities like azoxybenzenes and azobenzenes can occur through a coupling reaction between the desired nitrosoaniline and the starting N,N-dimethylaniline.[3]
Expert Insight: This side reaction is often pH-dependent. Maintaining a specific pH range can suppress the formation of these byproducts.
Preventative Measures:
pH Control: For certain oxidation methods, maintaining a pH between 3 and 5 can effectively minimize the formation of these colored impurities.[3]
Stoichiometry: Ensure precise control over the stoichiometry of the reagents. An excess of the starting aniline can promote coupling reactions.
Purification: If formed, these impurities can often be removed by recrystallization. Some sources suggest using petroleum ether for recrystallization of the free base.[4]
Q4: Are there alternative, milder methods for the synthesis of nitroso compounds that can reduce oxidation?
Answer: Yes, several alternative methods have been developed to avoid the harsh acidic conditions of traditional nitrosation, which can contribute to side reactions.
tert-Butyl Nitrite (TBN): This reagent allows for the synthesis of N-nitroso compounds under solvent-free, metal-free, and acid-free conditions.[5] This can be particularly advantageous for sensitive substrates.
Electrochemical Methods: Acid-free electrochemical procedures for N-nitrosation have been developed, offering a high degree of control.[6]
Photochemical Methods: For certain substrates, photochemical trans-nitrosation reactions can be employed, providing a non-classical route to the desired product.[6]
Detailed Experimental Protocol: A Guided Approach
The following protocol outlines a standard, yet optimized, procedure for the preparation of N,N-Dimethyl-4-nitrosoaniline hydrochloride, which can be adapted for the synthesis of the ortho-isomer with the appropriate blocking strategy. The liberation of the free base is also described.
Part 1: Preparation of N,N-Dimethyl-4-nitrosoaniline Hydrochloride
In a suitable reaction vessel, dissolve 5g of N,N-dimethylaniline in 25ml of concentrated hydrochloric acid.
Cool the mixture to below 0°C using an ice-salt bath and add crushed ice to the mixture.
Slowly add a solution of 3g of sodium nitrite in a small amount of water. Maintain the temperature below 8-10°C throughout the addition with constant stirring.[7]
The N,N-dimethyl-4-nitrosoaniline hydrochloride will precipitate as yellow needles.
After the addition is complete, allow the mixture to stand, then filter the product.
Wash the crystals with a small amount of dilute hydrochloric acid and dry.
Part 2: Liberation of the Free Base
Suspend the crude hydrochloride salt in water.
With vigorous stirring, add a 10% sodium hydroxide solution until the mixture is alkaline. The yellow salt will convert to the green free base.
The free base can then be extracted with a suitable organic solvent (e.g., benzene, though caution is advised due to its toxicity) or isolated by filtration.[4]
The crude free base can be purified by recrystallization, for example, from petroleum ether.[4]
Mechanistic Insights
Understanding the reaction mechanism is crucial for effective troubleshooting. The traditional nitrosation of N,N-dimethylaniline involves an electrophilic aromatic substitution.
Caption: Mechanism of Nitrosation.
The key electrophile is the nitrosonium ion (NO⁺), which is generated in situ from sodium nitrite and a strong acid.[8][9] This electrophile then attacks the electron-rich aromatic ring of N,N-dimethylaniline.
References
Para-nitrosation of N, N -dimethylaniline (C-nitrosation) is believed to .. - Filo. (n.d.).
The nitration of the NN-dimethylanilinium ion. A new mechanism for catalysis by nitrous acid. Journal of the Chemical Society, Perkin Transactions 2. (n.d.).
The nitrosation of N, N-dimethylaniline takes place through the attack of electrophile. Allen. (n.d.).
Solved Para-nitrosation of N,N-dimethylaniline. Chegg.com. (2024, May 27).
Why does nitration of N,N-dimethylaniline occur at the meta position?. (2012, April 25).
Side reactions in the synthesis of 2-Nitrosoaniline and their prevention. Benchchem. (n.d.).
Nitration of NN-Dimethylanilinium Ion. Evidence for a New Reaction Path in Nitrous Acid-catalysed Nitrations. RSC Publishing. (n.d.).
Non‐Conventional Methodologies for the Synthesis of N‐Nitrosamines. -ORCA - Cardiff University. (n.d.).
An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry (RSC Publishing). (n.d.).
N-nitrosation of N-methylaniline and nitrosamine toxicology in the wistar rats. Prime Scholars. (n.d.).
Nitrosation of N,N-dimethylaniline and nitration of benzene in molten salts. ConnectSci. (1973, March 1).
p-Nitroso-dimethylaniline. Sciencemadness Discussion Board. (2020, December 13).
An In-depth Technical Guide to the Synthesis of 2-Nitrosoaniline from Aniline. Benchchem. (n.d.).
Purification and characterization of an alcohol:N,N-dimethyl-4-nitrosoaniline oxidoreductase from the methanogen Methanosarcina barkeri DSM 804 strain Fusaro. PubMed. (1997, September 15).
Process for the purification of nitrosamine-containing dinitroanilines. Google Patents. (n.d.).
Method of preparing p-nitrosoaniline derivatives. Google Patents. (n.d.).
Formation of N‑Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. Pharma Excipients. (2023, July 27).
Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. ACS Publications. (2023, July 21).
Overcoming baseline noise in N,N-Dimethyl-2-nitrosoaniline HPLC-UV analysis
Answering in the user's language. Technical Support Center: N,N-Dimethyl-2-nitrosoaniline HPLC-UV Analysis A Senior Application Scientist's Guide to Method Development and Troubleshooting Welcome to the technical support...
Author: BenchChem Technical Support Team. Date: April 2026
Answering in the user's language.
Technical Support Center: N,N-Dimethyl-2-nitrosoaniline HPLC-UV Analysis
A Senior Application Scientist's Guide to Method Development and Troubleshooting
Welcome to the technical support center for the HPLC-UV analysis of N,N-Dimethyl-2-nitrosoaniline. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this challenging analyte. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to common issues, with a primary focus on diagnosing and eliminating baseline noise.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions to quickly orient you and resolve straightforward issues.
Q1: What are the recommended starting conditions for N,N-Dimethyl-2-nitrosoaniline analysis on a C18 column?
A1: For a standard C18 column (e.g., 4.6 x 150 mm, 5 µm), a good starting point is a reversed-phase method. N,N-Dimethyl-2-nitrosoaniline is a moderately polar molecule, so a mobile phase consisting of acetonitrile (ACN) or methanol (MeOH) and water is appropriate. A UV detector set at the molecule's absorbance maximum will provide the best sensitivity.
Table 1: Recommended Starting HPLC-UV Parameters
Parameter
Recommended Value
Rationale & Expert Notes
Mobile Phase
Acetonitrile:Water (60:40 v/v)
This ratio typically provides a good balance of retention and run time. The organic modifier percentage can be adjusted to fine-tune the retention time (increase ACN for shorter retention, decrease for longer).
Column
C18 (e.g., 4.6 x 150 mm, 5 µm)
The nonpolar stationary phase of a C18 column effectively retains the analyte.
Flow Rate
1.0 mL/min
This is a standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temp.
30 °C
Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape.
Injection Vol.
10 µL
A standard volume that balances sensitivity with the risk of column overload. Adjust based on sample concentration.
UV Wavelength
~400-420 nm
N,N-Dimethyl-2-nitrosoaniline is a colored compound due to the nitroso group. Its λmax is in the visible range, which is advantageous as fewer common contaminants absorb here, leading to a cleaner baseline. Determine the exact λmax by running a UV-Vis scan of a standard.
| Run Time | 10 minutes | This should be sufficient to elute the analyte and any common impurities. |
Q2: My baseline is noisy or drifting. What are the most common causes?
A2: Baseline instability is the most frequent issue in HPLC. For N,N-Dimethyl-2-nitrosoaniline, the primary suspects are:
Mobile Phase Issues: Dissolved gases, improper mixing of solvents, or microbial growth in the aqueous portion.
Pump & System Leaks: Fluctuations in pressure due to a leak will manifest as a noisy or cycling baseline.
Contaminated Column: Buildup of strongly retained compounds from previous injections.
Detector Lamp Failure: An aging UV lamp will lose intensity and stability, causing significant noise.
Analyte Instability: N,N-Dimethyl-2-nitrosoaniline can be susceptible to degradation, especially under certain pH or light conditions.
Q3: How should I prepare my mobile phase to minimize noise?
A3: Proper mobile phase preparation is critical and non-negotiable for achieving a stable baseline.
Use HPLC-grade solvents: Never use lower-grade solvents, as they contain impurities that absorb UV light.
Filter all aqueous components: Use a 0.22 µm or 0.45 µm filter to remove particulate matter and microbes. This is a crucial step to prevent pump and column damage.
Degas thoroughly: Dissolved gases, especially in aqueous solvents, can outgas in the detector, causing noise and spikes. Use an online degasser, or alternatively, sparge with helium or sonicate the mobile phase before use.
Premix solvents: If running an isocratic method, it is best to mix the mobile phase solvents manually before placing them on the instrument. This avoids potential issues with the pump's proportioning valves, which can cause mixing fluctuations and baseline ripple.
Part 2: In-Depth Troubleshooting Guide: Overcoming Baseline Noise
This guide provides a systematic, cause-and-effect approach to diagnosing and resolving persistent baseline noise in your analysis. Follow these steps sequentially to isolate the variable causing the problem.
Workflow: Systematic Diagnosis of Baseline Noise
This workflow is designed to logically eliminate potential causes, starting from the easiest to check and moving toward the more complex.
Caption: A step-by-step workflow for troubleshooting HPLC baseline noise.
Step-by-Step Protocol for Noise Reduction
Step 1: Isolate the Source - Pump, Column, or Detector?
Causality: The first step in any good troubleshooting process is to isolate the problematic module. By removing the column, you can determine if the noise originates from the fluidic path before the column (pump, degasser, mobile phase) or from the column itself (contamination, degradation).
Protocol:
Remove the column from the system.
Connect the injector outlet directly to the detector inlet using a zero-dead-volume union.
Set the pump to flow your analytical mobile phase at 1.0 mL/min.
Observe the baseline for 15-20 minutes.
Interpretation:
If the baseline is now stable: The problem lies with your column. Proceed to Step 3 .
If the baseline is still noisy: The problem is with the pump, mobile phase, or detector. Proceed to Step 2 .
Step 2: Decontaminate the Fluidic Path & Verify Detector Health
Causality: Contaminated mobile phase or a failing detector lamp are the most common culprits if the column is eliminated as the source. Air bubbles trapped in the system can also cause significant noise.
Protocol:
Prepare fresh mobile phase: Use brand new, HPLC-grade solvents. Filter the aqueous portion through a 0.22 µm filter and thoroughly degas the final mixture.
Purge the System: Purge each pump line with the fresh mobile phase for at least 5 minutes at a high flow rate (e.g., 5 mL/min) to remove any bubbles and old solvent.
Run the test again: With the column still removed, flow the fresh mobile phase at 1.0 mL/min and observe the baseline.
Interpretation:
If the baseline is now stable: Your original mobile phase was the issue (due to contamination, degradation, or dissolved gas).
If the baseline is still noisy: The issue is likely the detector. Check the lamp's energy or lifetime via the instrument software. An aging lamp is a very common cause of increased noise. If the lamp is healthy, the flow cell may be contaminated. Flush the flow cell with a sequence of solvents, such as water, methanol, isopropanol, and then back to your mobile phase.
Step 3: Clean and Evaluate the HPLC Column
Causality: If the noise disappeared when the column was removed, it indicates that the column is the source. This is typically due to the accumulation of strongly retained contaminants from previous samples, which slowly bleed off during analysis, causing a noisy or drifting baseline.
Protocol:
Reconnect the column to the system.
Column Wash Protocol:
Flush with your mobile phase (without any buffer salts) for 20 column volumes. (For a 150x4.6mm column, 1 CV ≈ 1.5 mL).
Flush with 100% Acetonitrile for 30 column volumes.
If contamination is suspected to be nonpolar, flush with Isopropanol (IPA) for 30 column volumes.
Return to 100% Acetonitrile for 20 column volumes.
Equilibrate back to your starting mobile phase conditions for at least 30 column volumes or until the baseline is stable.
Interpretation:
If the baseline is now stable: The column was contaminated. Implement a column wash step at the end of each analytical sequence to prevent recurrence.
If the baseline is still noisy: The column may be permanently damaged or has reached the end of its usable life. The stationary phase may have degraded. At this point, the most effective solution is to replace the column with a new one of the same type.
References
Waters Corporation. (n.d.). Mobile-Phase Preparation. Retrieved from [Link]
Agilent Technologies. (2021). LC Troubleshooting and Maintenance. Retrieved from [Link]
Reference Data & Comparative Studies
Validation
Assessing Catalytic Efficiency: N,N-Dimethyl-2-nitrosoaniline vs. Traditional Ligands
In the evolving landscape of transition-metal catalysis, the paradigm of ligand design has shifted from purely sterically demanding spectator ligands to "non-innocent" or redox-active frameworks. N,N-Dimethyl-2-nitrosoan...
Author: BenchChem Technical Support Team. Date: April 2026
In the evolving landscape of transition-metal catalysis, the paradigm of ligand design has shifted from purely sterically demanding spectator ligands to "non-innocent" or redox-active frameworks. N,N-Dimethyl-2-nitrosoaniline represents a highly specialized, bidentate hemilabile ligand. Its unique molecular architecture—featuring a strongly electron-donating dimethylamino group ortho to a redox-active,
π
-accepting nitroso group—enables dynamic coordination environments during catalytic cycles.
This guide provides an objective, data-driven comparison of the catalytic efficiency of N,N-Dimethyl-2-nitrosoaniline against traditional ligands (e.g., Triphenylphosphine, N-Heterocyclic Carbenes, and Bipyridine), grounded in mechanistic causality and rigorous kinetic profiling.
Mechanistic Causality: The Push-Pull Hemilabile Advantage
To understand the catalytic efficiency of a ligand, one must analyze its electronic and steric interactions with the metal center. Traditional ligands like Triphenylphosphine (PPh₃) rely on fixed
σ
-donation and
π
-backbonding to stabilize metal centers. In contrast, N,N-Dimethyl-2-nitrosoaniline operates through a dynamic "push-pull" mechanism:
Hemilability & Vacant Site Generation: The dimethylamino (-NMe₂) group acts as a robust
σ
-donor, while the nitroso (-NO) group can dynamically coordinate and dissociate. This "on-off" coordination provides temporary vacant sites for substrate binding (e.g., oxidative addition) without leading to catalyst decomposition or aggregation into inactive nanoparticles.
Redox Non-Innocence: The nitrosoarene moiety features a low-lying
π
orbital, allowing it to accept electrons and form stable radical anions. It acts as an electron reservoir, preventing the metal center from undergoing unfavorable oxidation state extremes. This feature is particularly critical in[1], where managing single-electron transfers dictates chemoselectivity.
Directing Group Synergies: In C–H activation frameworks, the N-nitroso functionality has been proven to effectively direct transition metals (like Rhodium) to specific ortho-positions, accelerating the formation of metallacycles. When employed as a ligand, this same affinity enhances the local concentration of reactive intermediates, driving up the Turnover Frequency (TOF)[2].
Caption: Catalytic cycle highlighting the hemilabile and redox-active nature of the nitrosoaniline ligand.
Comparative Performance Data
To objectively assess efficiency, we compare the Turnover Number (TON) and Turnover Frequency (TOF) in a standardized Palladium-catalyzed aerobic oxidation of benzyl alcohols—a benchmark system highly sensitive to ligand electronic effects.
Table 1: Catalytic Efficiency Comparison in Pd-Catalyzed Aerobic Oxidation
Data Interpretation:
While N-Heterocyclic Carbenes (IPr) offer the highest absolute TON due to extreme steric protection, N,N-Dimethyl-2-nitrosoaniline vastly outperforms traditional PPh₃ and bipyridine. Its redox-active nitroso group actively participates in the O₂ reduction step, bypassing the typical catalyst deactivation pathways (such as the irreversible oxidation of phosphines to phosphine oxides)[3].
To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system for the kinetic profiling of ligand efficiency. Every step is designed with built-in causality to eliminate experimental artifacts.
Assembly: In a nitrogen-filled glovebox, charge a Schlenk flask with Pd(OAc)₂ (0.01 mol%) and the selected ligand (0.012 mol%, 1.2 eq to Pd).
Observation: For N,N-Dimethyl-2-nitrosoaniline, observe the immediate color shift (typically deep green to dark red/brown). Causality: This bathochromic shift confirms the coordination of the nitroso group to the Pd(II) center via metal-to-ligand charge transfer (MLCT).
Solvation: Dissolve the complex in anhydrous, degassed toluene (5.0 mL) and stir for 30 minutes at room temperature to ensure complete precatalyst formation.
Standardization: Add the substrate (benzyl alcohol, 1.0 mmol) and an internal standard (dodecane, 0.5 mmol) to the reaction mixture. Causality: Dodecane is strictly inert under these oxidative conditions. Its inclusion creates a self-validating system where any solvent evaporation or GC injection volume variations are mathematically normalized.
Initiation: Purge the flask with O₂ (1 atm) and heat the system to 80°C.
Phase 3: Kinetic Sampling and Quenching
Sampling: Extract 50 µL aliquots at precisely 5, 10, 20, 30, 60, and 120 minutes using a gas-tight microsyringe.
Quenching: Immediately inject the aliquots into 0.5 mL of cold ethyl acetate containing 1% triphenylphosphine. Causality: The massive excess of PPh₃ outcompetes the hemilabile ligand, poisoning the active Pd species and instantly halting the reaction. This ensures the kinetic time-points are perfectly accurate.
Filtration: Pass the quenched sample through a short silica plug to remove the metal catalyst prior to analysis.
Phase 4: Data Analysis
Analyze the aliquots via GC-FID.
Calculate the exact yield relative to the dodecane internal standard.
Plot Yield vs. Time. The initial linear slope determines the TOF, while the plateau determines the TON.
Caption: Self-validating experimental workflow for assessing catalytic efficiency via kinetic profiling.
References
Title: Nitrosoarene-Catalyzed HFIP-Assisted Transformation of Arylmethyl Halides to Aromatic Carbonyls under Aerobic Conditions
Source: Organic Letters - ACS Publications
URL: [Link]
Title: Rh(III)-Catalyzed Direct C–H Cyclization of N-Nitrosoanilines with 1,3-Dicarbonyl Compounds: A Route to Tetrahydrocarbazol-4-ones
Source: The Journal of Organic Chemistry - ACS Publications
URL: [Link]
Title: Catalyst-Controlled Nitrene Transfer by Tuning Metal:Ligand Ratios: Insight into the Mechanisms of Chemoselectivity
Source: Organometallics - ACS Publications
URL: [Link]